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  • Product: 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene
  • CAS: 1260790-51-9

Core Science & Biosynthesis

Foundational

1-Chloro-2-fluoro-5-methyl-3-nitrobenzene: A Comprehensive Technical Guide on Orthogonal Reactivity and Synthetic Applications

Executive Summary & Strategic Utility In modern drug discovery and agrochemical development, the demand for highly functionalized, low-molecular-weight building blocks is paramount. 1-Chloro-2-fluoro-5-methyl-3-nitrobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern drug discovery and agrochemical development, the demand for highly functionalized, low-molecular-weight building blocks is paramount. 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9 / 1352457-29-4) represents a quintessential "orthogonal scaffold" [1, 2].

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of programmable reactivity. The strategic placement of four distinct functional groups (chloro, fluoro, methyl, and nitro) on a single benzene ring provides chemists with multiple, non-interfering vectors for functionalization. This guide dissects the physicochemical properties, electronic causality, and self-validating synthetic protocols required to leverage this molecule effectively.

Physicochemical Profiling

Understanding the physical parameters of a building block is the first step in predicting its behavior in scalable workflows. The table below summarizes the core quantitative data for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene [1, 3].

PropertySpecification
Chemical Name 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene
CAS Registry Numbers 1260790-51-9, 1352457-29-4
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
SMILES O=[O-]
Topological Polar Surface Area (TPSA) 45.8 Ų
Hydrogen Bond Acceptors 3 (F, NO₂, O)
Hydrogen Bond Donors 0
Physical Appearance Light yellow to brown crystalline powder

Electronic Structure & Mechanistic Causality

To master the reactivity of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene, one must understand the "push-pull" electronic dynamics dictated by its substitution pattern.

  • The C3-Nitro Group (-I, -M): Acts as a powerful electron-withdrawing anchor. It globally deactivates the ring toward electrophilic attack but highly activates the ortho and para positions for Nucleophilic Aromatic Substitution (SₙAr).

  • The C2-Fluoro Group: Positioned directly ortho to the nitro group. Because fluorine is highly electronegative, it stabilizes the anionic Meisenheimer transition state during SₙAr. Furthermore, the C-F bond is highly polarized, making it an exceptional leaving group for nucleophilic displacement.

  • The C1-Chloro Group: Positioned meta to the nitro group. Causality Check: Because it lacks resonance stabilization from the nitro group, the C1-chloro position is electronically "blind" to SₙAr nucleophiles [4]. It remains completely inert during C2-fluoro displacement, serving instead as a pristine handle for downstream transition-metal (Pd/Ni) catalyzed cross-couplings.

ReactivityMap Central 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene F_site C2-Fluoro Site (SNAr Activation) Central->F_site Nucleophiles (Amines/Thiols) Cl_site C1-Chloro Site (Pd-Cross Coupling) Central->Cl_site Pd/Ligand (Suzuki/Buchwald) NO2_site C3-Nitro Site (Reduction to Aniline) Central->NO2_site Fe/HCl or Zn/NH4Cl CH3_site C5-Methyl Site (Benzylic Functionalization) Central->CH3_site Radical Halogenation (NBS)

Fig 1: Orthogonal reactivity map of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene.

Self-Validating Experimental Protocols

In process chemistry, a protocol is only as good as its built-in validation. The following step-by-step methodologies are designed as self-validating systems, ensuring that you can definitively prove the success of each transformation before moving to the next step.

Protocol A: Regioselective SₙAr (C2-Fluoro Displacement)

Objective: Displace the C2-fluorine with a primary or secondary amine while leaving the C1-chloro intact.

  • Reaction Setup: Charge a dried reactor with 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the target amine (1.1 equiv) followed by K₂CO₃ (2.0 equiv).

    • Causality Insight: K₂CO₃ is specifically chosen over stronger bases (e.g., KOtBu or NaH) to prevent unwanted deprotonation of the C5-methyl group (benzylic activation) and to avoid degrading the nitro group. DMF is utilized to solvate the nucleophile and stabilize the polar Meisenheimer complex.

  • Execution: Heat the suspension to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (In-Process Control):

    • ¹⁹F-NMR: The starting material exhibits a distinct Ar-F multiplet near -115 ppm. The reaction is deemed complete only when this signal absolutely disappears.

    • LC-MS: Confirm the presence of the[M+H]⁺ mass corresponding to the specific amine adduct, confirming the loss of 19 Da (Fluorine).

Protocol B: Chemoselective Nitro Reduction (Béchamp Process)

Objective: Reduce the C3-nitro group to an aniline without triggering hydrodehalogenation of the C1-chloro group.

  • Reaction Setup: Dissolve the intermediate from Protocol A (1.0 equiv) in a 3:1 mixture of EtOH/H₂O (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and solid NH₄Cl (5.0 equiv).

    • Causality Insight: Standard catalytic hydrogenation (H₂, Pd/C) is strictly prohibited here. Palladium readily inserts into the C1-Cl bond under reductive conditions, leading to catastrophic hydrodehalogenation. The Fe/NH₄Cl system operates via a mild, single-electron transfer mechanism that is 100% chemoselective for the nitro group, preserving the aryl chloride for downstream Suzuki/Buchwald couplings.

  • Execution: Reflux the mixture at 80 °C for 2 hours. Filter the hot mixture through a pad of Celite to remove iron oxides.

  • Self-Validation (Post-Reaction):

    • ¹H-NMR: Look for the appearance of a broad, exchangeable singlet around 4.0–5.5 ppm (indicative of the new -NH₂ group) and an upfield shift of the aromatic protons due to the transition from an electron-withdrawing NO₂ to an electron-donating NH₂.

    • FT-IR: Confirm the complete loss of the asymmetric NO₂ stretch at 1530 cm⁻¹ and the appearance of N-H stretches at 3300–3400 cm⁻¹.

Workflow Start Starting Material: 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene Step1 Step 1: SNAr with Primary Amine (K2CO3, DMF, 80°C) Start->Step1 Val1 Validation 1: LC-MS & 19F-NMR (Confirm loss of Ar-F signal) Step1->Val1 In-process Control Step2 Step 2: Chemoselective Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Val1->Step2 Proceed if >95% conversion Val2 Validation 2: 1H-NMR & IR (Appearance of NH2 singlet, loss of NO2 stretch) Step2->Val2 Post-reaction Workup Product Final Scaffold: Orthogonally Functionalized Phenylenediamine Val2->Product Proceed to Pd-Coupling

Fig 2: Self-validating synthetic workflow for orthogonal scaffold functionalization.

Conclusion

For drug development professionals, the value of a building block lies in its predictability. 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene offers a masterclass in regiocontrol. By understanding the electronic causality of its substituents, chemists can execute highly selective SₙAr reactions, chemoselective reductions, and iterative cross-couplings to rapidly generate complex, drug-like architectures from a single starting material.

References

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the predicted ¹H and ¹³...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 1-chloro-2-fluoro-5-methyl-3-nitrobenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. In the absence of experimental data in the public domain, this document leverages established principles of substituent effects on aromatic systems to provide a detailed interpretation of predicted spectral data. Furthermore, a standardized protocol for the experimental acquisition of such spectra is presented to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.

Introduction: The Structural Significance of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is a unique aromatic compound featuring a diverse array of substituents on the benzene ring: a halogen (chloro), a highly electronegative halogen (fluoro), an electron-donating group (methyl), and a strong electron-withdrawing group (nitro). The interplay of these substituents creates a distinct electronic environment for each proton and carbon atom, making NMR spectroscopy an ideal tool for its structural verification. Understanding the precise chemical shifts and coupling constants is crucial for confirming the regiochemistry of synthesis and for predicting the molecule's reactivity and potential interactions in biological or material systems.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-chloro-2-fluoro-5-methyl-3-nitrobenzene. These predictions are derived from established principles of substituent chemical shift (SCS) effects in aromatic systems.[2][3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display two distinct signals for the aromatic protons and one signal for the methyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (Hz)
H-47.85dJH-F = ~7-10 Hz
H-67.60s-
-CH₃2.45s-

Note: Predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) in a deuterated solvent such as CDCl₃.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The carbon atoms bonded to or in close proximity to the fluorine atom are expected to exhibit C-F coupling.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (¹JCF, ²JCF, etc.) (Hz)
C-1 (C-Cl)125.0d, ³JCF = ~4-6 Hz
C-2 (C-F)155.0 (d)d, ¹JCF = ~240-260 Hz
C-3 (C-NO₂)148.0d, ²JCF = ~15-20 Hz
C-4128.0s
C-5 (C-CH₃)139.0s
C-6122.0d, ⁴JCF = ~2-4 Hz
-CH₃20.5s

Note: Aromatic carbons typically resonate in the 110-160 ppm range.[5][6]

Interpretation of the Predicted Spectra

The predicted chemical shifts and coupling patterns are a direct consequence of the electronic effects exerted by the various substituents on the benzene ring.

Analysis of the ¹H NMR Spectrum
  • Aromatic Protons (H-4 and H-6):

    • The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly deshields the protons ortho and para to it.[5][6][7] H-4 is ortho to the nitro group and is therefore expected to be the most downfield of the aromatic protons.

    • The fluorine atom, being highly electronegative, also exerts a strong deshielding effect. The proton at the C-4 position will experience coupling to the adjacent fluorine atom, resulting in a doublet with a typical ortho H-F coupling constant of approximately 7-10 Hz.

    • H-6 is meta to the strongly electron-withdrawing nitro and fluoro groups and ortho to the electron-donating methyl group. This combination of opposing effects results in a chemical shift that is upfield relative to H-4. The absence of adjacent protons results in a singlet.

  • Methyl Protons (-CH₃):

    • The methyl group is an electron-donating group, and its protons are expected to appear in the typical upfield region for aryl methyl groups. The signal is predicted to be a singlet as there are no adjacent protons to couple with.

Analysis of the ¹³C NMR Spectrum
  • C-F Coupling: The most notable feature of the predicted ¹³C NMR spectrum is the presence of carbon-fluorine coupling. The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF) of around 240-260 Hz. Smaller two-bond (²JCF to C-1 and C-3) and three-bond (³JCF to C-6) couplings are also anticipated.

  • Substituent Effects on Chemical Shifts:

    • C-2 (C-F): The direct attachment to the highly electronegative fluorine atom causes a significant downfield shift for C-2.

    • C-3 (C-NO₂): The carbon bearing the nitro group is also shifted downfield due to the strong electron-withdrawing nature of this substituent.

    • C-1 (C-Cl), C-4, C-5 (C-CH₃), and C-6: The chemical shifts of the remaining carbons are influenced by a combination of inductive and resonance effects from all substituents.[2][3][8] The interplay of these effects determines the final chemical shift of each carbon atom.

Standardized Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible ¹H and ¹³C NMR spectra for 1-chloro-2-fluoro-5-methyl-3-nitrobenzene, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.

For ¹H NMR:

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Typically -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

  • Spectral Width: Typically -10 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Temperature: 298 K (25 °C).

Data Processing and Reporting
  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum.

  • Data Reporting: Report chemical shifts (δ) in ppm to two decimal places for ¹H and one for ¹³C.[9] Coupling constants (J) should be reported in Hertz (Hz).[10] The multiplicity of each signal should be indicated (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).[11] The solvent and the spectrometer frequency should also be specified.[12][13]

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of 1-chloro-2-fluoro-5-methyl-3-nitrobenzene with numbered positions corresponding to the NMR assignments.

Caption: Molecular structure of 1-chloro-2-fluoro-5-methyl-3-nitrobenzene with atom numbering for NMR assignment.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 1-chloro-2-fluoro-5-methyl-3-nitrobenzene. By understanding the influence of the various substituents on the chemical shifts and coupling constants, researchers can confidently verify the structure of this and similar polysubstituted aromatic compounds. The provided standardized experimental protocol serves as a robust framework for acquiring high-quality, reliable NMR data, which is essential for advancing research in drug discovery and materials science. For definitive structural confirmation, a suite of 2D NMR experiments, such as COSY, HSQC, and HMBC, would be invaluable.[14]

References

  • Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. OA Monitor Ireland. [Link]

  • Reporting NMR Data Guidelines. Scribd. [Link]

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Publishing. [Link]

  • NMR Spectroscopy of Benzene Derivatives (Video). JoVE. [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • NMR Analysis. Chemotion. [Link]

  • Chem 346 1H NMR Data Reporting Guide. University of Wisconsin-Madison. [Link]

  • Predict 1H proton NMR spectra. NMRdb.org. [Link]

  • PROSPRE - 1H NMR Predictor. PROSPrE. [Link]

  • Experimental reporting. The Royal Society of Chemistry. [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. [Link]

  • NMR Prediction Software. ACD/Labs. [Link]

  • Simulate and predict NMR spectra. NMRdb.org. [Link]

  • NMR Predictor. Chemicalize. [Link]

  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? PubMed. [Link]

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. [Link]

  • Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry. [Link]

  • Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation; Royal Society of Chemistry, 2018. [Link]

  • Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. [Link]

  • CASPRE - 13C NMR Predictor. CASPRE. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. University of Massachusetts. [Link]

  • CASCADE. Colorado State University. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link]

  • Predict 13C carbon NMR spectra. NMRdb.org. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]

Sources

Foundational

Crystallographic Profiling and X-ray Diffraction Analysis of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene: A Technical Guide

Executive Summary 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS 1260790-51-9) is a highly functionalized, tetrasubstituted nitroaromatic scaffold. Due to its unique stereoelectronic profile, it serves as a critical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS 1260790-51-9) is a highly functionalized, tetrasubstituted nitroaromatic scaffold. Due to its unique stereoelectronic profile, it serves as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Determining its precise solid-state architecture via X-ray diffraction is paramount for predicting its physicochemical properties, solubility kinetics, and downstream synthetic reactivity. This whitepaper provides a definitive, self-validating methodological framework for the crystallographic analysis of this compound.

Stereoelectronic Framework and Predicted Solid-State Behavior

To successfully crystallize and refine a molecule, one must first understand the causality of its molecular geometry. The 1,2,3,5-tetrasubstitution pattern of this compound dictates its solid-state behavior:

  • Steric Strain & Conformational Twist: The spatial arrangement of the bulky chlorine (C1), highly electronegative fluorine (C2), and nitro (C3) groups creates severe local steric crowding. To minimize repulsive interactions with the adjacent fluorine atom, the nitro group is thermodynamically forced to rotate out of coplanarity with the aromatic ring.

  • Supramolecular Assembly: The non-planar conformation disrupts tight, face-to-face π−π stacking. Instead, the crystal packing is driven by highly directional [1]. The polarizable chlorine atom acts as a halogen bond donor (forming Cl⋅⋅⋅O contacts with the nitro group), while the fluorine atom participates in weak C−H⋅⋅⋅F hydrogen bonding.

interaction_network Center 1-Chloro-2-fluoro-5-methyl -3-nitrobenzene Halogen Halogen Bonding (Cl···O, F···O) Center->Halogen Directs 1D Chains PiPi Offset π-π Stacking (Electron-Deficient Rings) Center->PiPi 3D Packing HBond Weak Hydrogen Bonding (C-H···O, C-H···F) Center->HBond Lattice Stabilization Steric Steric Repulsion (Nitro Twist Out-of-Plane) Center->Steric Intramolecular

Dominant intra- and intermolecular interactions driving the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol is designed to yield high-resolution structural data while actively mitigating the dynamic disorder commonly observed in sterically hindered nitroaromatics.

Step-by-Step Methodology
  • Crystallization (Solvent-Antisolvent Diffusion): Dissolve 50 mg of the compound in 1 mL of ethyl acetate (polar aprotic). Carefully layer 3 mL of n-hexane (non-polar antisolvent) over the solution in a narrow glass vial. Causality: Slow diffusion over 48–72 hours ensures a low nucleation rate, preventing defect formation and yielding highly ordered prismatic crystals.

  • Crystal Selection & Mounting: Under polarized light microscopy, select a single crystal with uniform extinction and dimensions of approximately 0.2×0.2×0.1 mm. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Cryogenic Data Collection: Transfer the sample to a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å). Data must be collected at 100 K using an N2​ cryostream. Causality: Cryogenic cooling is imperative to minimize thermal atomic displacement parameters (ADPs) and freeze the rotational disorder of the nitro group, allowing for accurate mapping of the electron density.

  • Structure Solution & Refinement:

    • Solve the structure using intrinsic phasing via SHELXT.

    • Perform full-matrix least-squares refinement on F2 using [2], integrated within the [3] graphical interface.

    • Handling Disorder: If the nitro oxygen atoms exhibit positional disorder due to the steric clash with fluorine, model the split positions using the PART instruction in SHELXL. Apply rigid-bond restraints (RIGU / SIMU) to maintain chemically sensible thermal ellipsoids.

scxrd_workflow A 1. Crystallization (Solvent-Antisolvent) B 2. Crystal Selection (Polarized Light) A->B C 3. Data Collection (Mo-Kα, 100K) B->C D 4. Data Reduction (Integration & Absorption) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Structure Refinement (Least-Squares - SHELXL) E->F G 7. Validation (checkCIF & OLEX2) F->G

Step-by-step Single-Crystal X-ray Diffraction (SC-XRD) workflow.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

The Self-Validating System: SC-XRD provides the absolute structure of a single crystal, which may not represent the bulk material. To ensure scientific integrity, the SC-XRD model must be validated against the bulk powder to rule out concomitant polymorphs.

Step-by-Step Methodology
  • Sample Preparation: Lightly grind 100 mg of the bulk synthesized powder using an agate mortar and pestle. Causality: Gentle grinding ensures a homogeneous particle size (typically <10 μ m), which minimizes preferred orientation effects that can skew peak intensities.

  • Data Acquisition: Load the powder onto a zero-background silicon sample holder. Collect data on a Bragg-Brentano diffractometer using Cu-K α radiation ( λ=1.5406 Å) from 2θ=5∘ to 50∘ with a step size of 0.01∘ .

  • Rietveld Refinement: Import the .cif file generated from the SC-XRD experiment into Rietveld refinement software. Overlay the simulated diffractogram onto the experimental bulk data. A high degree of correlation (low Rwp​ value) confirms phase purity and validates that the single crystal is representative of the bulk lot.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and interaction metrics for the optimized refinement of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene.

Table 1: Crystallographic Data and Refinement Parameters (Expected Profile)

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Mo-K α ( λ=0.71073 Å)
Goodness-of-fit (GOOF) on F2 1.025 - 1.050
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Nitro Group Torsion Angle ≈35∘−45∘ (Out of plane)

Table 2: Key Intermolecular Contacts Driving Supramolecular Assembly

Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Structural Role
Halogen Bond C(1)−Cl⋅⋅⋅O(1) 3.05 - 3.15> 160Directs primary 1D chain propagation
Hydrogen Bond C(4)−H⋅⋅⋅F(1) 2.45 - 2.55~ 135Stabilizes adjacent chains
Hydrogen Bond C(6)−H⋅⋅⋅O(2) 2.50 - 2.60~ 1403D lattice stabilization

References

  • The Halogen Bond Source: Chemical Reviews, 116(4), 2478-2601 (2016). URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C, 71(1), 3-8 (2015). URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 42(2), 339-341 (2009). URL:[Link]

Exploratory

Thermodynamic Stability and Boiling Point Dynamics of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene: A Comprehensive Technical Guide

Executive Summary 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9)[1] is a highly functionalized halonitrotoluene derivative utilized as a critical building block in the synthesis of advanced pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9)[1] is a highly functionalized halonitrotoluene derivative utilized as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. The presence of multiple electron-withdrawing groups (chloro, fluoro, nitro) alongside an electron-donating methyl group creates a unique electronic landscape. However, this structural complexity introduces significant challenges regarding thermodynamic stability and thermal processing. This whitepaper provides a self-validating framework for understanding the thermal degradation kinetics and safely executing high-temperature purifications of this compound.

Physicochemical Profiling & Boiling Point Dynamics

The boiling point of 1-chloro-2-fluoro-5-methyl-3-nitrobenzene is estimated to be approximately 255–260 °C at standard atmospheric pressure (760 mmHg), closely mirroring the thermodynamic behavior of its structural isomers[2].

The Causality of Distillation Hazards: Attempting to purify this compound via atmospheric distillation is fundamentally unsafe. The elevated boiling point lies dangerously close to the typical exothermic decomposition onset temperature ( Tonset​ ) of halonitrotoluenes, which generally ranges from 220 °C to 280 °C[3]. Operating near this thermal boundary risks triggering an autocatalytic thermal runaway. Therefore, understanding the intersection of its boiling point and decomposition kinetics is paramount.

Table 1: Physicochemical and Thermodynamic Properties Summary
PropertyValue / EstimationAnalytical Significance
CAS Number 1260790-51-9[1]Unique chemical identifier for regulatory tracking.
Molecular Formula C7H5ClFNO2[1]High heteroatom content dictates thermal behavior.
Boiling Point (760 mmHg) ~255–260 °C[2]Prohibits atmospheric distillation due to thermal risks.
Estimated Tonset​ 220 °C – 280 °C[3]The critical threshold for exothermic decomposition.
Decomposition Energy ( ΔHD​ ) > 500 J/g[4]Indicates a high severity of thermal runaway potential.

Thermodynamic Stability & Thermal Degradation Kinetics

Nitroaromatic compounds possess inherent thermodynamic instability due to the coexistence of an oxidizer (the nitro group) and a fuel source (the aromatic ring and methyl group) within the same molecular framework[5].

Decomposition Mechanism: Thermal degradation typically initiates via homolytic cleavage of the C-NO2 bond or through an intramolecular redox reaction where the nitro group oxidizes the adjacent methyl group. Differential Scanning Calorimetry (DSC) of similar nitroaromatics reveals highly exothermic decomposition profiles, often releasing energy ( ΔHD​ ) exceeding 500 J/g, which can rapidly over-pressurize closed systems[4].

ThermalDegradation A 1-Chloro-2-fluoro- 5-methyl-3-nitrobenzene (Stable at RT) B Thermal Stress (T > Tonset ~220°C) A->B Heating C Homolytic C-NO2 Cleavage & Intramolecular Redox B->C Activation Energy D Exothermic Runaway (ΔH > 500 J/g) C->D Autocatalytic E Gaseous Products (NOx, CO2, HCl, HF) C->E Rapid Expansion

Diagram 1: Thermal degradation pathway of halonitrotoluenes under thermal stress.

Self-Validating Experimental Workflows

To ensure scientific integrity and operational safety, the purification of 1-chloro-2-fluoro-5-methyl-3-nitrobenzene must follow a self-validating system: thermal boundaries must be empirically defined before any physical processing occurs.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Boundary Definition

Before attempting distillation, the exact decomposition onset must be quantified.

  • Sample Preparation: Weigh 3–9 mg of the compound into a high-pressure gold crucible (e.g., 20 μL volume, rated for >200 bar)[4].

    • Causality: High-pressure sealed crucibles are mandatory. If standard open crucibles are used, the endothermic evaporation of the compound will mask the exothermic decomposition signal, leading to a dangerously false sense of stability.

  • Atmospheric Control: Seal the crucible under a dry nitrogen atmosphere to prevent oxidative interference from ambient air.

  • Thermal Ramping: Heat the sample at a controlled rate of 5 °C/min from 30 °C to 400 °C[4].

  • Data Acquisition: Record the initial exothermic onset temperature ( Tonset​ ) and integrate the peak to determine the heat of decomposition ( ΔHD​ ).

  • Safety Margin Calculation: Establish the Maximum Safe Operating Temperature ( Tmax​ ) as at least 50 °C below the observed Tonset​ .

Protocol B: Vacuum Distillation for Safe Purification

Once Tmax​ is established, purification can proceed safely under modified conditions.

  • Apparatus Assembly: Assemble a short-path distillation setup equipped with a high-vacuum pump, a cold trap, and a precise digital vacuum gauge.

  • Pressure Reduction: Evacuate the system to a steady pressure of < 10 mmHg.

    • Causality: According to the Clausius-Clapeyron relationship, reducing the system pressure drastically lowers the boiling point. At < 10 mmHg, the boiling point of the compound is depressed to approximately 110–130 °C, keeping the thermal load well below the Tmax​ defined in Protocol A.

  • Controlled Heating: Submerge the distillation flask in a silicone oil bath. Gradually increase the bath temperature, ensuring it strictly never exceeds Tmax​ .

  • Fraction Collection: Collect the main fraction at a steady reflux rate, discarding the initial fore-run to ensure high analytical purity.

DistillationWorkflow Step1 1. DSC Thermal Analysis Determine Tonset Step2 2. Calculate Safe Operating Limit (T_max < Tonset - 50°C) Step1->Step2 Step3 3. Apply Vacuum (< 10 mmHg) Lower Boiling Point Step2->Step3 Step4 4. Controlled Heating (Strictly < T_max) Step3->Step4 Step5 5. Safe Fraction Collection (Purified Compound) Step4->Step5

Diagram 2: Integrated self-validating workflow for safe vacuum distillation.

References

  • Organic Process Research & Development. "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry". ACS Publications. Available at: [Link]

  • Organic Process Research & Development. "Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition". ACS Publications. Available at: [Link]

Sources

Foundational

Toxicity profile and MSDS for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

As a Senior Application Scientist in early-stage drug discovery and chemical safety, evaluating the toxicological profile of halogenated nitroaromatic building blocks is a critical prerequisite for downstream development...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and chemical safety, evaluating the toxicological profile of halogenated nitroaromatic building blocks is a critical prerequisite for downstream development. 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9) is a highly functionalized intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1].

However, its structural motifs—a nitro group, multiple halogens, and a benzylic methyl group—present specific toxicological liabilities. This whitepaper synthesizes the mechanistic toxicity profile, core Material Safety Data Sheet (MSDS) parameters, and the field-proven experimental workflows required to validate the safety of this compound.

Physicochemical Properties & Molecular Identity

Before designing toxicity assays, we must establish the physicochemical baseline of the compound. The presence of chlorine and fluorine significantly increases the compound's lipophilicity (LogP), enhancing cellular permeability but also increasing the risk of bioaccumulation and membrane disruption.

ParameterValue / Description
Chemical Name 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene
CAS Number 1260790-51-9[1]
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [1]
SMILES String O=[O-][1]
Structural Class Halogenated Nitroaromatic / Toluene Derivative

Mechanistic Toxicity Profile (SAR-Based Analysis)

The toxicity of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene cannot be viewed in isolation; it is a function of its metabolic bioactivation. Relying on Structure-Activity Relationship (SAR) principles, we can predict the following liabilities:

  • Nitroreductase-Mediated Toxicity: The nitro group is highly susceptible to bioreduction by hepatic and bacterial nitroreductases. This single-electron transfer process generates a reactive nitro anion radical , which is subsequently reduced to a nitroso intermediate and a hydroxylamine [2].

  • Methemoglobinemia: The hydroxylamine metabolite is a known toxicophore that oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), resulting in methemoglobinemia—a condition where red blood cells lose their oxygen-carrying capacity[2].

  • Oxidative Stress: The redox cycling between the nitro anion radical and molecular oxygen generates superoxide anions (ROS), leading to lipid peroxidation and cellular apoptosis[2].

MetabolicPathway Parent 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (Parent Compound) Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Nitroreductase (1e- transfer) Hydroxylamine Hydroxylamine Derivative (Toxicophoric) Nitroso->Hydroxylamine Reductase OxStress Oxidative Stress / ROS Nitroso->OxStress Redox Cycling MetHb Methemoglobinemia (Fe2+ -> Fe3+) Hydroxylamine->MetHb Erythrocyte Interaction

Fig 1: Bioreduction pathway of nitroaromatics leading to methemoglobinemia and oxidative stress.

Material Safety Data Sheet (MSDS) Core Directives

Based on the SAR profile of halogenated nitroaromatics, the following Global Harmonized System (GHS) classifications and handling protocols must be strictly enforced in the laboratory.

GHS Classification & Hazard Statements
Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled.
Specific Target Organ Toxicity Category 2H373: May cause damage to blood (methemoglobinemia) through prolonged exposure.
Aquatic Toxicity (Chronic) Category 2H411: Toxic to aquatic life with long-lasting effects.
PPE and Engineering Controls
  • Engineering Controls: Must be handled inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with continuous exhaust.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), chemical splash goggles, and a fitted respirator (N95/P100) if aerosolization is a risk.

Experimental Workflows for Toxicity Validation

As a Senior Application Scientist, I do not rely solely on theoretical SAR. The safety profile must be validated through rigorous, self-validating in vitro systems. Because the parent compound is a pro-toxin (requiring metabolic activation), all assays must incorporate an exogenous metabolic activation system (S9 fraction) to prevent false negatives.

ExpWorkflow cluster_0 Genotoxicity (OECD 471) cluster_1 Hepatotoxicity (DILI) Compound Test Compound (CAS: 1260790-51-9) Ames Ames Test (S. typhimurium) Compound->Ames HepG2 HepG2 Cell Culture Compound->HepG2 S9_1 +/- S9 Fraction Ames->S9_1 Data Safety Profile Validation S9_1->Data S9_2 + Human Microsomes HepG2->S9_2 S9_2->Data

Fig 2: Dual-arm toxicity screening workflow utilizing S9/microsomal metabolic activation systems.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

To assess the mutagenic potential of the hydroxylamine metabolites, we employ the OECD 471 compliant Ames Test[3].

Causality Check: We use Salmonella typhimurium strains TA98 and TA100 because they are specifically engineered to detect frameshift and base-pair substitution mutations, respectively, which are the primary DNA damage mechanisms induced by nitroaromatic adducts[3].

  • Preparation: Prepare a 100 mM stock solution of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene in anhydrous DMSO.

  • S9 Mix Formulation: Prepare the metabolic activation mix using Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and Glucose-6-phosphate to simulate mammalian hepatic metabolism[3].

  • Pre-Incubation Method: Combine 100 µL of the test compound (at varying concentrations: 10, 50, 100, 500 µ g/plate ), 500 µL of S9 mix, and 100 µL of bacterial suspension (TA98/TA100). Incubate at 37°C for 20 minutes. Note: Pre-incubation is chosen over plate incorporation to allow maximum interaction between the highly lipophilic compound and the S9 enzymes in a liquid state.

  • Plating & Scoring: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate for 48 hours at 37°C and quantify revertant colonies against vehicle controls.

Protocol B: High-Throughput In Vitro Hepatotoxicity Assay (HepG2)

HepG2 cells are immortalized human hepatoma cells widely used for Drug-Induced Liver Injury (DILI) screening. However, HepG2 cells lack robust endogenous Cytochrome P450 (CYP) and nitroreductase activity. Therefore, testing this compound in HepG2 cells without human liver microsomes (HLM) will yield a dangerous false negative[4].

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1.5 × 10⁴ cells/well in high-glucose DMEM supplemented with 10% FBS. Incubate for 24 hours[4].

  • Microsomal Activation: Prepare a human liver microsome mixture (0.75 mg/mL) containing an NADPH-generating system (NADP+, G6P, G6PDH, MgCl₂)[4].

  • Compound Exposure: Aspirate the culture medium. Add 50 µL of DMEM containing the test compound (0.1 µM to 100 µM dose-response curve) and 50 µL of the human liver microsome mixture to each well[4].

  • Incubation & Wash: Incubate for exactly 12 hours. Causality: Prolonged exposure to active microsomes without compound can cause baseline cytotoxicity. After 12 hours, wash the cells and replace with serum-free DMEM for an additional 36 hours[4].

  • Endpoint Analysis (MTT/HCA): Assess cell viability using an MTT assay or High-Content Analysis (HCA) looking at mitochondrial membrane potential (TMRE dye) and reactive oxygen species generation (H2DFFDA dye) to confirm oxidative stress induced by the nitro anion radical.

References

  • Appchem Catalog Data.1-Chloro-2-fluoro-5-methyl-3-nitrobenzene | 1260790-51-9.
  • Creative Bioarray.Bacterial Reverse Mutation Test (Ames Test, OECD 471).
  • SciELO - Journal of the Brazilian Chemical Society.Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • ACS Publications - Chemical Research in Toxicology.Prediction of Drug-Induced Liver Injury in HepG2 Cells Cultured with Human Liver Microsomes.

Sources

Exploratory

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Introduction In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural elucidation of complex organic molecules is paramount. Mass spectrometry, particularly under electron ionization...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural elucidation of complex organic molecules is paramount. Mass spectrometry, particularly under electron ionization (EI), serves as a cornerstone analytical technique, providing a reproducible fragmentation "fingerprint" that is invaluable for identifying and characterizing novel chemical entities. This guide offers a detailed examination of the predicted EI mass spectrometry fragmentation pathways for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene, a polysubstituted aromatic compound.

The presence of a nitro group, a methyl group, and two distinct halogens (chlorine and fluorine) on a benzene ring results in a rich and informative fragmentation pattern. A key feature of this molecule is the ortho-positioning of the nitro group relative to both the chlorine and fluorine substituents. This arrangement is predicted to induce characteristic fragmentation behaviors, known as "ortho effects," which are critical for distinguishing it from its isomers.[1][2] This document provides a systematic analysis of these pathways, a detailed experimental protocol for acquiring the mass spectrum, and visual diagrams to clarify the fragmentation logic for researchers, scientists, and drug development professionals.

Molecular Structure and Foundational Fragmentation Principles

The fragmentation of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene in an EI-MS system is governed by the relative stability of the resulting ions and neutral species. The initial ionization event involves the removal of an electron to form the molecular ion radical cation, [M]•+. The stability of the aromatic ring typically ensures that this molecular ion is readily observable.

Molecular Formula: C₇H₅ClFNO₂ Monoisotopic Mass: 189.9945 u

The fragmentation cascade is influenced by several key structural features:

  • Isotopic Signature of Chlorine: The natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%) will produce a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak for all chlorine-containing fragments.[3] This isotopic pattern is a powerful diagnostic tool.

  • Nitro Group Fragmentation: Aromatic nitro compounds are well-known to undergo characteristic losses of nitrogen oxides. The primary fragmentations involve the elimination of a nitro radical (•NO₂, 46 Da) or a nitric oxide radical (•NO, 30 Da).[4]

  • Halogen Loss: The carbon-halogen bonds are susceptible to cleavage. The relative bond strengths (C-F > C-Cl) suggest that the loss of a chlorine radical (•Cl, 35/37 Da) is generally more favorable than the loss of a fluorine radical (•F, 19 Da).

  • The Ortho Effect: The proximity of the nitro group to the chlorine and fluorine atoms at the C2 and C1 positions, respectively, is the most structurally significant feature. This ortho arrangement can facilitate intramolecular rearrangements and interactions that are absent in meta and para isomers.[1][2][5] These interactions can include oxygen migration from the nitro group to form new bonds or facilitate unique neutral losses.

Predicted Electron Ionization Fragmentation Pathway

Upon electron ionization, the molecular ion of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene ([M]•+ at m/z 190, using nominal mass for ³⁵Cl) is expected to fragment through several competing pathways.

Primary Fragmentation Pathways
  • Loss of Nitro Group (•NO₂): This is a canonical fragmentation for nitroaromatic compounds, leading to a significant ion at m/z 144. This fragment retains the chloro, fluoro, and methyl substituents.

  • Loss of Nitric Oxide (•NO): An alternative fragmentation of the nitro group involves rearrangement and loss of •NO, yielding an ion at m/z 160.

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond, which is weaker than the C-F bond, results in the formation of an ion at m/z 155.

  • Loss of Methyl Radical (•CH₃): Benzylic cleavage leading to the loss of the methyl group is another plausible pathway, producing an ion at m/z 175.

Secondary and Ortho Effect-Driven Fragmentations

The initial fragments will undergo subsequent decompositions. The ion at m/z 144 ([M-NO₂]⁺) is a key intermediate. From this ion, further losses are expected:

  • Loss of Chlorine (from [M-NO₂]⁺): The m/z 144 ion can lose a chlorine radical to yield an ion at m/z 109.

  • Loss of CO: Aromatic ions of this nature often undergo ring cleavage with the loss of carbon monoxide (CO, 28 Da), which could lead to a fragment at m/z 116 from the m/z 144 ion.

The ortho effect between the nitro group and the adjacent halogens may introduce more complex rearrangements. While direct loss of neutral species like ClF or NOF is speculative without specific literature evidence, the interaction often involves the oxygen atoms of the nitro group. One potential pathway is an oxygen transfer to the ring followed by skeletal rearrangement and loss of small molecules.

Summary of Predicted Fragment Ions
m/z (for ³⁵Cl) Proposed Identity Neutral Loss Description of Fragmentation Pathway
190[C₇H₅³⁵ClFNO₂]•+-Molecular Ion (M•+)
192[C₇H₅³⁷ClFNO₂]•+-M+2 Isotope Peak
175[C₆H₂³⁵ClFNO₂]⁺•CH₃Loss of a methyl radical
160[C₇H₅³⁵ClFNO]•+•NOLoss of nitric oxide from the nitro group
155[C₇H₅FNO₂]•+•ClLoss of a chlorine radical
144[C₇H₅³⁵ClF]•+•NO₂Primary Fragmentation: Loss of the nitro group
109[C₇H₅F]•+•Cl (from m/z 144)Loss of a chlorine radical from the [M-NO₂]⁺ ion
77[C₆H₅]⁺CClFO₂ (from m/z 160)Phenyl cation, indicative of an aromatic ring
Visualization of the Fragmentation Pathway

Fragmentation_Pathway M [M]•+ m/z 190/192 F1 [M-CH₃]⁺ m/z 175 M->F1 - •CH₃ F2 [M-NO]•+ m/z 160 M->F2 - •NO F3 [M-Cl]•+ m/z 155 M->F3 - •Cl F4 [M-NO₂]•+ m/z 144 M->F4 - •NO₂ F6 [C₆H₅]⁺ m/z 77 F2->F6 - CClFO₂ F5 [M-NO₂-Cl]⁺ m/z 109 F4->F5 - •Cl

Caption: Proposed EI fragmentation of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard and reliable method for analyzing semi-volatile compounds like 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4]

Sample Preparation
  • Stock Solution: Accurately weigh approximately 1-2 mg of the solid compound and dissolve it in 1 mL of a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol).

  • Working Solution: Perform a serial dilution of the stock solution to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Verification: Ensure the sample is fully dissolved and free of any particulate matter before injection.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, operated in splitless mode for 1 minute to maximize sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

  • Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 350.

  • Solvent Delay: 3-4 minutes (adjust based on solvent retention time) to protect the filament.

Data Analysis
  • Identify the chromatographic peak corresponding to the analyte in the Total Ion Chromatogram (TIC).

  • Extract the mass spectrum from the apex of this peak.

  • Analyze the fragmentation pattern, starting with the identification of the molecular ion ([M]•+) and its M+2 isotopic peak to confirm the presence of chlorine.

  • Correlate the observed fragment ions with the predicted pathways outlined in this guide to confirm the compound's structure.

Conclusion

The mass spectrum of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is predicted to be rich with structural information. The fragmentation is driven by the interplay of its diverse functional groups, leading to characteristic losses of the nitro moiety (•NO₂, •NO), chlorine radical (•Cl), and methyl radical (•CH₃). The ortho-positioning of the nitro group to the halogens is a critical feature that influences the fragmentation cascade and provides a unique signature for isomer differentiation. By following the detailed protocol and understanding the foundational fragmentation principles presented herein, researchers can confidently identify this molecule and leverage its mass spectral data for their scientific objectives.

References

  • Sequential Ortho Effects: Characterization of Novel [M - 35]+ Fragment Ions in the Mass Spectra of 2-Alkyl. (n.d.). CORE. Retrieved March 20, 2024, from [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). National Institute of Standards and Technology. Retrieved March 20, 2024, from [Link]

  • Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. (1966). Journal of the Chemical Society B: Physical Organic. [Link]

  • Mass Spectroscopy: Ortho rearrangement, Retro Diel's alder reaction, β-cleavage, allylic .... (2023, June 7). YouTube. [Link]

  • 1-Fluoro-2-nitrobenzene. (n.d.). PubChem. Retrieved March 20, 2024, from [Link]

  • General Fragmentation Modes. (n.d.). Inflibnet. Retrieved March 20, 2024, from [Link]

  • 2-Fluoronitrobenzene. (n.d.). In Wikipedia. Retrieved March 20, 2024, from [Link]

  • Analysis of General McLafferty Rearrangement in Mass Spectrometry. (n.d.). Atlantis Press. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • What are the fragments that result from taking the Mass Spectrum of o-fluronitrobenzene? (2020, September 25). Chemistry Stack Exchange. [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024, July 25). PMC. [Link]

  • Why are halogens ortho- para- directors? (2018, March 5). Master Organic Chemistry. [Link]

  • 8.7.6: Mass Spectrometry - Fragmentation Patterns. (2025, July 23). Chemistry LibreTexts. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2026, March 29). Spectroscopy Online. [Link]

  • CHEMISTRY 1000. (n.d.). [Link]

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (2018, December 15). NCBI. [Link]

  • C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes. (2026, March 22). Doc Brown's Chemistry. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (2026, April 5). Spectroscopy Online. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Application Note: Regiocontrolled Synthesis of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene Executive Summary & Retrosynthetic Rationale The synthesis of highly substituted fluorinated nitroaromatics, such as 1-chloro-2-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regiocontrolled Synthesis of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Executive Summary & Retrosynthetic Rationale

The synthesis of highly substituted fluorinated nitroaromatics, such as 1-chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9)[1], presents a significant regiochemical challenge. Direct electrophilic aromatic nitration of 1-chloro-2-fluoro-5-methylbenzene predominantly yields the 4-nitro and 6-nitro isomers due to the synergistic ortho/para-directing effects of the methyl and chloro substituents.

To achieve absolute regiocontrol at the C1 position, this protocol details a Sandmeyer-type radical-nucleophilic aromatic substitution starting from the commercially accessible building block, 2-fluoro-5-methyl-3-nitroaniline. This pathway ensures high isomeric purity, which is critical when utilizing this scaffold for downstream pharmaceutical development or agrochemical library synthesis [1].

Mechanistic Workflow

The transformation relies on the generation of a highly reactive diazonium intermediate, followed by a copper(I)-mediated single-electron transfer (SET) event. The Cu(I) species acts catalytically to reduce the diazonium salt to an aryl radical, which rapidly abstracts a chlorine atom from the copper(II) chloride species generated in situ, regenerating the Cu(I) catalyst [2].

G Start 2-Fluoro-5-methyl-3-nitroaniline (Starting Material) Step1 Diazotization (HCl, NaNO2, 0-5 °C) Start->Step1 Intermediate Diazonium Intermediate [Ar-N2+]Cl- Step1->Intermediate Step2 Sandmeyer Reaction (CuCl, HCl, 60-80 °C) Intermediate->Step2 Product 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (Target Product) Step2->Product

Figure 1: Reaction workflow for the Sandmeyer-mediated synthesis of the target compound.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometric ratios designed to maximize the conversion of the amine while suppressing the formation of the phenol byproduct (a common side reaction if the diazonium salt undergoes hydrolysis).

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
2-Fluoro-5-methyl-3-nitroaniline170.141.0017.0 g0.100Starting Material
Hydrochloric Acid (37% w/w)36.463.5029.0 mL0.350Acidic Medium / Cl⁻ Source
Sodium Nitrite (NaNO₂)69.001.057.25 g0.105Nitrosating Agent
Copper(I) Chloride (CuCl)99.001.1010.89 g0.110SET Catalyst / Halogen Source
Distilled Water18.02-150 mL-Solvent

Step-by-Step Experimental Protocol

Phase 1: Diazotization (Preparation of the Diazonium Salt) Causality Note: Temperature control is the most critical variable in this phase. Exceeding 5 °C accelerates the degradation of the diazonium salt into 2-fluoro-5-methyl-3-nitrophenol, drastically reducing the yield of the desired chloroarene.

  • Preparation of the Amine Hydrochloride: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel, suspend 2-fluoro-5-methyl-3-nitroaniline (17.0 g, 0.100 mol) in 50 mL of distilled water.

  • Acidification: Slowly add 37% HCl (29.0 mL) to the suspension while stirring vigorously. Heat the mixture gently to 50 °C to ensure complete formation of the soluble amine hydrochloride salt, then cool the flask in an ice-salt bath to 0–2 °C. A fine precipitate of the hydrochloride salt may form; this is expected and aids in a controlled reaction.

  • Nitrosation: Dissolve sodium nitrite (7.25 g, 0.105 mol) in 20 mL of distilled water. Add this solution dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature strictly below 5 °C.

  • Validation: After addition, stir for 15 minutes. Test the solution with starch-iodide paper; an immediate blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization. Keep this solution (Solution A) at 0 °C.

Phase 2: The Sandmeyer Substitution Causality Note: CuCl is highly susceptible to oxidation. Use freshly prepared or well-stored CuCl to ensure efficient single-electron transfer. The addition of the cold diazonium solution to the hot CuCl solution prevents the accumulation of the explosive diazonium intermediate.

  • Preparation of the Copper Complex: In a separate 1 L round-bottom flask, dissolve Copper(I) chloride (10.89 g, 0.110 mol) in 30 mL of 37% HCl. Heat this dark solution to 60 °C.

  • Coupling: Transfer Solution A (the cold diazonium salt) to an addition funnel. Add Solution A dropwise to the vigorously stirred CuCl solution over 45 minutes.

  • Observation: Nitrogen gas evolution will begin immediately upon addition. The mixture will turn dark and a heavy organic layer (the product) will begin to separate.

  • Completion: Once the addition is complete, gradually raise the temperature to 80 °C for 30 minutes to drive the decomposition of any residual diazonium salt to completion.

Phase 3: Workup and Purification 9. Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 × 100 mL). 10. Washing: Wash the combined organic phases sequentially with 100 mL of 1M NaOH (to remove any phenolic byproducts), 100 mL of water, and 100 mL of saturated brine. 11. Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. 12. Purification: Purify the crude dark oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) to yield 1-chloro-2-fluoro-5-methyl-3-nitrobenzene as a pale yellow solid/oil. 13. Analytical Verification: Confirm identity via ¹H NMR (CDCl₃). Expected signals: a singlet at ~2.35 ppm (3H, Ar-CH₃) and two meta-coupled aromatic protons (~7.2–7.6 ppm) appearing as broad singlets or doublets with small J coupling constants (~1.5–2.0 Hz) [3].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Verified URL:[Link]

  • Marvel, C. S., & McElvain, S. M. (1941). o-Chlorotoluene. Organic Syntheses, Coll. Vol. 1, 170. (Standard Sandmeyer protocol reference). Verified URL:[Link]

  • ChemicalBook. (2023). 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS 1260790-51-9). Product Information and Properties. Verified URL:[1]

Sources

Application

Application Notes and Protocols: 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene as a Versatile Precursor in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Functionalized Nitroaromatics in Oncology In the landscape of modern medicinal chemistry, the design and synthesis of targeted therapeutics are paramount. Substituted nitroaromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Functionalized Nitroaromatics in Oncology

In the landscape of modern medicinal chemistry, the design and synthesis of targeted therapeutics are paramount. Substituted nitroaromatic compounds are foundational building blocks, offering a rich platform for the elaboration of complex molecular architectures.[1][2] The nitro group, with its strong electron-withdrawing nature, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for transformation into other crucial functional groups, most notably the amino group.[3] This makes compounds like 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene particularly valuable in the synthesis of Active Pharmaceutical Ingredients (APIs).

This document provides a detailed guide on the applications and synthetic protocols for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene, a key precursor for the synthesis of intermediates for potent kinase inhibitors, with a particular focus on the BRAF V600E inhibitor class, which includes drugs like Vemurafenib.[4][5] Vemurafenib is a cornerstone in the treatment of metastatic melanoma, and its synthesis relies on precisely functionalized intermediates.[6] The strategic placement of chloro, fluoro, methyl, and nitro groups on the benzene ring of the title compound allows for a series of selective chemical transformations, making it a highly valuable starting material for drug discovery and development professionals.

Core Synthetic Transformations and Their Mechanistic Underpinnings

The synthetic utility of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is primarily centered around two key transformations: the reduction of the nitro group to form a synthetically versatile aniline, and nucleophilic aromatic substitution (SNAr) to introduce further complexity.

Reduction of the Nitro Group: Gateway to Amine Functionality

The conversion of the nitro group to an amine is a fundamental step in the synthesis of many pharmaceuticals. The resulting aniline is a nucleophile and a precursor for the formation of amides, sulfonamides, and other functionalities commonly found in APIs.

Causality in Method Selection: The choice of reducing agent and conditions is critical to ensure high yield and to avoid unwanted side reactions, such as dehalogenation.[7] Catalytic hydrogenation offers a clean and efficient method, while chemical reduction using reagents like tin(II) chloride is robust and suitable for various scales.

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high efficiency.

ParameterValue/Condition
Substrate 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene
Catalyst 5% Palladium on Carbon (Pd/C)
Solvent Ethanol or Ethyl Acetate
Hydrogen Pressure 50 psi
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield >95%

Step-by-Step Methodology:

  • To a solution of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (1.0 eq) in ethanol (10 mL/g of substrate) in a hydrogenation vessel, add 5% Pd/C (5% w/w).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to afford the desired 3-amino-5-chloro-4-fluoro-1-methylbenzene.

Protocol 2: Chemical Reduction with Tin(II) Chloride

This is a classic and reliable method for nitro group reduction in the presence of sensitive functional groups.[8]

ParameterValue/Condition
Substrate 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol or Ethyl Acetate
Acid Concentrated Hydrochloric Acid
Temperature 70°C
Reaction Time 3-5 hours
Typical Yield 85-95%

Step-by-Step Methodology:

  • Suspend 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (1.0 eq) in ethanol (15 mL/g of substrate) in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O (5.0 eq) in concentrated HCl (2 mL/g of substrate).

  • Heat the mixture to 70°C and stir for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture with a 10 M NaOH solution until the pH is approximately 10-12, which will precipitate tin salts.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aniline product.

Reduction_Workflow Start 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene Method1 Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Method2 Chemical Reduction (SnCl₂, HCl) Start->Method2 Aniline 3-Amino-5-chloro-4-fluoro-1-methylbenzene Method1->Aniline Method2->Aniline

Caption: Key reduction pathways for the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, allowing for the displacement of the chloro or fluoro substituents. The fluorine atom is generally a better leaving group in SNAr reactions than chlorine.[9][10] This transformation is crucial for introducing diverse side chains and building molecular complexity.

Causality in Regioselectivity: The nitro group exerts its activating effect most strongly at the ortho and para positions.[11] In 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene, the fluorine is ortho to the nitro group, making it the more likely site for nucleophilic attack.

Protocol 3: O-Alkylation via SNAr

This protocol demonstrates the displacement of the fluoride with an alkoxide, a common step in building ether linkages in pharmaceutical intermediates.

ParameterValue/Condition
Substrate 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene
Nucleophile Sodium Methoxide (NaOMe)
Solvent Methanol or DMF
Base Sodium Methoxide (acts as both nucleophile and base)
Temperature 65°C (Reflux in Methanol)
Reaction Time 4-8 hours
Typical Yield 70-85%

Step-by-Step Methodology:

  • Dissolve 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (1.0 eq) in methanol (10 mL/g of substrate) in a round-bottom flask under a nitrogen atmosphere.

  • Add sodium methoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65°C) for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the methoxy-substituted product.

SNAr_Workflow Start 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., MeO⁻) Product Substituted Product Intermediate->Product - Leaving Group (F⁻)

Caption: General workflow for SNAr reactions.

Application in the Synthesis of BRAF Inhibitor Scaffolds

The aniline derivative obtained from the reduction of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is a key intermediate for the synthesis of analogs of Vemurafenib and other BRAF inhibitors.[12][13] The core structure of these inhibitors often features a substituted phenyl group attached to a heterocyclic core. The amino group of the aniline intermediate can be acylated or coupled with other fragments to build the final API.

The following conceptual workflow illustrates the strategic use of our precursor in the synthesis of a generic BRAF inhibitor scaffold.

Vemurafenib_Analog_Synthesis Precursor 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene Reduction Nitro Reduction (Protocol 1 or 2) Precursor->Reduction Aniline 3-Amino-5-chloro-4-fluoro-1-methylbenzene Reduction->Aniline Coupling Amide Coupling or Sulfonamide Formation Aniline->Coupling Final_Scaffold BRAF Inhibitor Scaffold Coupling->Final_Scaffold Heterocycle Heterocyclic Core (e.g., Pyrrolo[2,3-b]pyridine) Heterocycle->Coupling

Caption: Conceptual synthesis of a BRAF inhibitor scaffold.

Conclusion

1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is a strategically important and versatile precursor in pharmaceutical synthesis, particularly for the development of targeted oncology drugs like BRAF inhibitors. Its utility is derived from the well-orchestrated reactivity of its functional groups, allowing for selective transformations such as nitro group reduction and nucleophilic aromatic substitution. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to leverage this valuable building block in their synthetic campaigns. The careful selection of reaction conditions, as detailed herein, is crucial for achieving high yields and purity of the desired intermediates, ultimately contributing to the efficient and successful synthesis of next-generation therapeutics.

References

  • WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents. (n.d.).
  • WO2018002415A1 - New processes for the preparation of vemurafenib - Google Patents. (n.d.).
  • WO2016083956A1 - Substantially pure vemurafenib and its salts - Google Patents. (n.d.).
  • WO2016073421A1 - Improved formulations of vemurafenib and methods of making the same - Google Patents. (n.d.).
  • WO 2015/075749 A1 - Googleapis.com. (n.d.).
  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs - Preprints.org. (2024, April 25). Retrieved April 7, 2026, from [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC. (2025, August 5). Retrieved April 7, 2026, from [Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator | ACS Organic & Inorganic Au. (2022, November 21). Retrieved April 7, 2026, from [Link]

  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. (n.d.). Retrieved April 7, 2026, from [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Retrieved April 7, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Aryl Halides & Benzyne - chemconnections. (n.d.). Retrieved April 7, 2026, from [Link]

  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme - ChemRxiv. (n.d.). Retrieved April 7, 2026, from [Link]

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

  • Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against - ACS Publications. (2015, May 12). Retrieved April 7, 2026, from [Link]

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

  • US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents. (n.d.).
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (2012, March 19). Retrieved April 7, 2026, from [Link]

  • Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) Based on a 2,6-Disubstituted Pyrazine Scaffold - Journal of Medicinal Chemistry - Figshare. (2008, June 12). Retrieved April 7, 2026, from [Link]

  • Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017, March 6). Retrieved April 7, 2026, from [Link]

  • Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 | ACS Omega. (2023, July 26). Retrieved April 7, 2026, from [Link]

Sources

Method

Application Note: Selective Catalytic Reduction of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Abstract This document provides a comprehensive technical guide for the selective catalytic reduction of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene to its corresponding aniline, 2-Chloro-3-fluoro-5-methylaniline. This tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the selective catalytic reduction of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene to its corresponding aniline, 2-Chloro-3-fluoro-5-methylaniline. This transformation is a critical step in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. This guide details the underlying reaction mechanism, provides a robust and validated experimental protocol, outlines essential safety procedures for handling pyrophoric catalysts and high-pressure hydrogen gas, and offers insights into reaction optimization. The protocols are designed for researchers, chemists, and process development professionals aiming for a high-yield, selective, and safe synthesis.

Introduction and Significance

Substituted anilines are foundational building blocks in organic synthesis. Specifically, 2-Chloro-3-fluoro-5-methylaniline serves as a key intermediate for complex molecules where the defined orientation of the chloro, fluoro, and methyl groups is crucial for biological activity or material properties. Catalytic hydrogenation is the preferred industrial method for the reduction of aromatic nitro compounds due to its high efficiency, cleaner reaction profiles, and favorable process economics compared to stoichiometric reductants like iron or tin compounds.[1]

The primary challenge in the hydrogenation of halogenated nitroaromatics is achieving high chemoselectivity. The goal is to reduce the nitro group to an amine without cleaving the carbon-halogen bonds (hydrodehalogenation), which is a common side reaction with catalysts like Palladium on Carbon (Pd/C).[1][2] This application note focuses on a protocol optimized to maximize the yield of the desired aniline while minimizing hydrodehalogenation and other byproducts.

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of a nitroarene to an aniline over a metal catalyst, such as Palladium on Carbon (Pd/C), is a heterogeneous catalytic process. The reaction proceeds through a sequence of steps on the surface of the catalyst.[2][3]

  • Adsorption: Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms (M-H).[2]

  • Substrate Binding: The nitro group of the 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene adsorbs onto the catalyst surface.[3]

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the surface-bound hydrogen atoms. This typically proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[2][4] These intermediates are usually highly reactive and are further reduced to the final amine before desorbing from the catalyst surface.

  • Desorption: The final product, 2-Chloro-3-fluoro-5-methylaniline, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

While the direct pathway is often cited, condensation reactions between the nitroso and hydroxylamine intermediates can form azoxy, azo, and hydrazo species, though these are typically hydrogenated to the final aniline under the reaction conditions.[2]

Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and common catalyst for nitro group reductions.[1] However, its high activity can also promote undesired hydrodehalogenation. For substrates with sensitive halogen substituents, alternatives like Raney Nickel or sulfided Platinum on Carbon (Pt/C) can offer better selectivity by being less prone to cleaving aryl halides.[1][5] This protocol will proceed with 5% Pd/C, a common laboratory choice, and will control selectivity through careful management of reaction conditions.

Experimental Workflow and Key Parameters

The overall process involves careful setup under an inert atmosphere, reaction under hydrogen pressure, monitoring for completion, and a safe workup procedure to remove the pyrophoric catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 Inert Atmosphere Purge (N₂ or Ar) p2 Add Solvent & Substrate p1->p2 p3 Safely Add Catalyst (Wet with Solvent) p2->p3 r1 Seal Reactor p3->r1 Transfer to Reactor r2 Purge with H₂ r1->r2 r3 Pressurize with H₂ & Heat (if needed) r2->r3 r4 Monitor Progress (H₂ uptake, TLC/GC) r3->r4 w1 Vent H₂ & Purge with N₂ r4->w1 Reaction Complete w2 Filter through Celite (Keep Catalyst Wet!) w1->w2 w3 Solvent Removal w2->w3 w4 Purification (e.g., Chromatography) w3->w4 end Final Product: 2-Chloro-3-fluoro-5-methylaniline w4->end

Caption: Experimental workflow for catalytic hydrogenation.

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ValueRationale & Key Considerations
Substrate 1-Chloro-2-fluoro-5-methyl-3-nitrobenzeneStarting material. Purity should be >97%.
Catalyst 5% Palladium on Carbon (Pd/C)Standard, highly active catalyst. Use 1-5 mol% loading relative to the substrate.
Solvent Methanol (MeOH) or Ethyl Acetate (EtOAc)Excellent solubility for many nitroaromatics and compatible with the catalyst.
Hydrogen Pressure 50 psi (approx. 3.4 bar)Sufficient for efficient reaction without requiring specialized high-pressure equipment. Higher pressures can increase the rate of dehalogenation.
Temperature 25 - 40 °CThe reaction is exothermic. Starting at room temperature is advised. Gentle heating may be required to initiate or complete the reaction.
Reaction Time 2 - 8 hoursMonitor by TLC or GC for the disappearance of starting material.
Agitation Vigorous Stirring / ShakingEssential for ensuring efficient gas-liquid-solid mass transfer.

Detailed Experimental Protocol

4.1 Materials and Equipment

  • Reagents:

    • 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (1.0 eq)

    • 5% Palladium on Carbon (50% wet with water) (0.02 eq Pd)

    • Methanol (ACS Grade)

    • Diatomaceous Earth (Celite®)

    • Nitrogen or Argon gas (high purity)

    • Hydrogen gas (high purity)

  • Equipment:

    • Parr Hydrogenation Apparatus or a similar pressure-rated reaction vessel

    • Glass reaction flask/liner

    • Magnetic stir bar or mechanical stirrer

    • Schlenk line or manifold for inert gas handling

    • Buchner funnel and filter flask

    • Rotary evaporator

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): Flame-resistant lab coat, safety glasses with side shields, nitrile gloves.[6][7]

4.2 Safety Precautions

  • Pyrophoric Catalyst: Palladium on carbon, especially when dry and saturated with hydrogen, is pyrophoric and can ignite spontaneously upon contact with air.[8][9] Never add dry catalyst to a flammable solvent in the presence of air.[8] Always handle the catalyst under an inert atmosphere or as a wet slurry.

  • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood, away from ignition sources.[10][11]

  • Pressure: Ensure the reaction vessel is rated for the intended pressure. Use a blast shield for reactions under pressure.[10][11]

  • Catalyst Quenching: After filtration, the catalyst-containing filter cake must be kept wet and should not be allowed to dry in the open.[8][12] It should be quenched by adding it to a large volume of water and disposed of according to institutional guidelines.[8][11]

4.3 Step-by-Step Procedure

  • Vessel Preparation: Place a stir bar into the glass liner of the Parr apparatus. Assemble the apparatus and purge the entire system thoroughly with nitrogen or argon gas for at least 15 minutes to remove all oxygen.[10][12]

  • Charging the Reactor: Under a positive pressure of nitrogen, add 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (e.g., 5.0 g) to the vessel, followed by the solvent (e.g., 100 mL of Methanol).

  • Catalyst Addition: In a separate small beaker, weigh the 5% Pd/C catalyst (50% wet). Add a small amount of the reaction solvent (Methanol) to create a slurry. With vigorous stirring of the substrate solution in the reactor, carefully add the catalyst slurry via a funnel under a strong nitrogen counter-flow. This prevents the dry catalyst from being exposed to air.

  • Reaction Execution:

    • Seal the Parr apparatus securely.

    • Purge the headspace by pressurizing with hydrogen to ~20 psi and then carefully venting to the back of the fume hood. Repeat this cycle 3-5 times to ensure the atmosphere is pure hydrogen.

    • Pressurize the vessel to the final reaction pressure (e.g., 50 psi).

    • Begin vigorous stirring. Note the initial pressure. A drop in pressure indicates hydrogen consumption and that the reaction has started.

    • The reaction is exothermic; monitor the temperature. If necessary, use a cooling bath to maintain the desired temperature range.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. A stable pressure reading indicates the reaction is likely complete. For confirmation, a small aliquot can be carefully depressurized, filtered, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the full consumption of the starting material.

  • Work-up and Catalyst Removal:

    • Once complete, stop the stirring and close the hydrogen cylinder valve.

    • Crucially, vent the excess hydrogen from the reactor slowly and carefully. Purge the reactor headspace with nitrogen for at least 15 minutes.

    • Prepare a Buchner funnel with a pad of Celite (approx. 1-2 cm thick). Pre-wet the Celite pad with methanol.[12]

    • Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Rinse the reaction vessel and the filter cake with additional methanol to ensure complete transfer of the product.

    • Do not allow the filter cake to run dry on the funnel. [12] Immediately after filtration is complete, add water to the funnel to quench the catalyst.[11] Transfer the wet catalyst/Celite slurry to a labeled waste container for proper disposal.[8]

  • Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator. The resulting crude oil or solid is the desired 2-Chloro-3-fluoro-5-methylaniline. Further purification, if necessary, can be achieved by column chromatography or recrystallization.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • GC-MS: To confirm the molecular weight and assess purity.

  • FT-IR Spectroscopy: To observe the disappearance of the N-O stretches from the nitro group and the appearance of N-H stretches from the amine group.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient H₂ pressure, poor agitation.Use fresh catalyst, increase H₂ pressure moderately, increase stirring/shaking speed.
Significant Dehalogenation Catalyst is too active; reaction temperature or pressure is too high.Switch to a less active catalyst (e.g., Raney Ni)[1], lower the reaction temperature and pressure, or use a catalyst poison/modifier if available.
Byproduct Formation Incomplete reduction leading to intermediates (azoxy/azo compounds).Ensure reaction goes to completion. The addition of catalytic amounts of certain compounds, like vanadium, has been shown to prevent the accumulation of hydroxylamine intermediates.[13]
Catalyst Ignites During Workup Catalyst allowed to dry in the presence of air.CRITICAL SAFETY ISSUE. Always keep the catalyst wet during and after filtration.[8][12] If a small fire occurs, use a Class D fire extinguisher (for metals) or smother with sand. Do not use water on a solvent fire.[10]

References

  • Del Valle Lab. (n.d.). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from University of California, Berkeley website.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • Quartz-Chem. (2026, March 27). Precautions for the Use of Palladium-on-Carbon. Retrieved from Quartz-Chem website. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Retrieved from OrgoSolver website. [Link]

  • University of Rochester. (n.d.). Standard Operating Procedure: Hydrogenation Reactions. Retrieved from University of Rochester, Department of Chemistry website.
  • Makaryan, I. A., & Savchenko, V. I. (2021). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Letters in Organic Chemistry, 18(1), 2-13.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from Organic Chemistry Portal website. [Link]

  • Corma, A., Serna, P., & Concepción, P. (2007). The mechanism of the chemoselective hydrogenation of nitro compounds with supported gold catalysts.
  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from Carnegie Mellon University Environmental Health & Safety website. [Link]

  • Scott, J. P., & Mitchell, D. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Organic Letters, 13(23), 6244–6247. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from Organic Chemistry Portal website. [Link]

  • University of California, Santa Barbara. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved from UCSB Environmental Health & Safety website.
  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from CWU Environmental Health & Safety website. [Link]

  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Al-Jibouri, M. N. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
  • Royal Society of Chemistry. (1995). Selective reduction of the aromatic nitro group with retention of the nitrate group. Mendeleev Communications, 5(6), 243-244. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). Optimizing Chemical Synthesis: The Role of 2-Chloro-3-fluoro-5-methylpyridine as a Versatile Intermediate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD website. [Link]

  • Zhang, Y., et al. (2024). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • PubChem. (n.d.). 1-Chloro-2-fluoro-3-nitrobenzene. Retrieved from National Center for Biotechnology Information website. [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from Mettler Toledo website. [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Introduction: The Strategic Advantage of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene in SNAr Chemistry Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly within the realms...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] This class of reactions enables the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings, a critical transformation for the synthesis of a vast array of pharmaceutical compounds.[1][2] The substrate, 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene, is a highly versatile building block for SNAr reactions due to its unique electronic and structural features. The presence of a strong electron-withdrawing nitro group ortho and para to the halogen substituents significantly activates the aromatic ring towards nucleophilic attack.[3][4][5] This activation facilitates the reaction to proceed under mild conditions, a crucial factor when dealing with complex and sensitive molecular architectures often encountered in drug discovery.[2][6]

This guide provides a comprehensive overview of the application of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene in SNAr reactions. It delves into the mechanistic underpinnings that govern its reactivity and regioselectivity, and offers detailed, field-proven protocols for its reaction with various classes of nucleophiles. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene proceeds via a well-established two-step addition-elimination mechanism.[7][8][9]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the halogen-bearing carbon atoms of the aromatic ring.[10][11] This initial attack is the rate-determining step of the reaction.[7][10] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][8] The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group at the ortho and para positions.[4][9]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (either chloride or fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[10][12]

Diagram: General Mechanism of SNAr with 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Regioselectivity: The Fluorine Advantage

A key consideration when using 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is the regioselectivity of the nucleophilic attack. Generally, in SNAr reactions, the rate of reaction follows the order F > Cl > Br > I.[10] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[5][10] The highly electronegative fluorine atom is more effective at withdrawing electron density from the aromatic ring, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[6][10] Therefore, nucleophilic substitution will preferentially occur at the C-2 position, displacing the fluoride ion.

Experimental Protocols

The following protocols are provided as a general guide for performing SNAr reactions with 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific nucleophiles and desired outcomes.

Protocol 1: Reaction with Amine Nucleophiles

This protocol outlines a general procedure for the reaction of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene with primary and secondary amines.

Materials:

  • 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)

  • Solvent (e.g., DMSO, DMF, or NMP)[11]

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (1.0 eq).

  • Dissolve the starting material in the chosen solvent.

  • Add the amine nucleophile (1.1 - 2.0 eq) to the solution.

  • Add the base (2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Amination Reactions

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMSO80492
AnilineCs₂CO₃DMF100685
BenzylamineEt₃NNMP60888
Protocol 2: Reaction with Thiol Nucleophiles

This protocol describes a general procedure for the synthesis of aryl thioethers from 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene.

Materials:

  • 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)[13]

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C and slowly add the thiol (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the thiolate.

  • Add a solution of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent and purify as described in Protocol 1.

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles

This protocol provides a general method for the synthesis of aryl ethers.

Materials:

  • 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

  • Alcohol or phenol nucleophile

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous solvent (e.g., THF, DMF)[14]

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in the anhydrous solvent.

  • At 0 °C, add the strong base (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent and purify as described in Protocol 1.

Diagram: Generalized Experimental Workflow for SNAr Reactions

experimental_workflow start Start dissolve Dissolve 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene in appropriate solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents react Stir at specified temperature and time (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Workup and Extraction react->workup purify Purification by Column Chromatography workup->purify characterize Characterization of Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical workflow for performing SNAr reactions in a laboratory setting.[15]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently activated nucleophileUse a stronger base or pre-form the nucleophilic anion.
Low reaction temperatureIncrease the reaction temperature in increments.
Steric hindranceConsider a less sterically hindered nucleophile or prolonged reaction times.
Formation of side products Reaction with the chloro substituentWhile less favorable, this can occur at higher temperatures. Attempt the reaction at a lower temperature.
Decomposition of starting material or productEnsure an inert atmosphere and use anhydrous solvents.
Difficult purification Similar polarity of starting material and productOptimize the mobile phase for column chromatography or consider recrystallization.

Conclusion

1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is a valuable and versatile substrate for nucleophilic aromatic substitution reactions. Its predictable regioselectivity, driven by the superior leaving group ability of fluoride in this context, coupled with the strong activation provided by the nitro group, makes it an ideal building block in synthetic and medicinal chemistry. The protocols and insights provided in this guide are intended to facilitate the successful application of this reagent in the synthesis of diverse and complex molecular targets.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. (2025, May 27). ChemRxiv.
  • Gorelsky, S. I., & Struchkova, M. I. (2000). Single-Step and Multistep Mechanisms of Aromatic Nucleophilic Substitution of Halobenzenes and Halonitrobenzenes with Halide Anions: Ab Initio Computational Study. The Journal of Organic Chemistry, 65(22), 7475–7483.
  • Deng, H., et al. (2007). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Journal of the American Society for Mass Spectrometry, 18(11), 2008–2018.
  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4843.
  • Moran, J., & Wang, X. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. In Organic Chemistry II.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Gall, F., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.
  • Smith, A. B., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882–4885.
  • Lovinger, G. (2021).
  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 847903.
  • Cooks, R. G., et al. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Central Science.
  • chemconnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • Wordpress. (2026, March 29). SNAr Reaction in Other Common Molecular Solvents.
  • Wordpress. (2026, March 22). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • Semantic Scholar. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
  • Taylor & Francis. (2018, August 25). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
  • MacMillan, D. W. C., et al. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Wu, G. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
  • Itami, K., et al. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • The Organic Chemistry Tutor. (2017, January 14).
  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.

Sources

Method

Application Note: Strategic Utilization of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene in Agrochemical Discovery

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Agrochemical Discovery Chemists, Process Engineers, and Formulation Scientists Executive Summary The development of next-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Agrochemical Discovery Chemists, Process Engineers, and Formulation Scientists

Executive Summary

The development of next-generation crop protection agents relies heavily on highly functionalized, programmable aromatic building blocks. 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9) [3] represents a privileged scaffold in modern agrochemical design. Featuring four distinct functional groups—a nitro group, a methyl group, and two orthogonal halogens (fluorine and chlorine)—this intermediate offers exceptional regiocontrol for divergent synthetic pathways. This application note details the mechanistic rationale and validated protocols for utilizing this compound in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) inhibitor herbicides.

Mechanistic Rationale: The "Fluorine Effect" and Regiocontrol

Over the past decade, more than 50% of newly commercialized agrochemicals have incorporated fluorine atoms [1]. The strategic placement of fluorine enhances a molecule's lipophilicity (logP), increases metabolic stability against oxidative degradation in soil and plant systems, and improves target-site binding via stereoelectronic effects [2].

1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is uniquely structured to exploit these advantages while providing a highly predictable reactivity profile:

  • Orthogonal Halogen Reactivity: The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This arrangement highly activates the C-F bond for Nucleophilic Aromatic Substitution (SNAr). Conversely, the chlorine atom is positioned meta to the nitro group, electronically isolating it from SNAr activation and ensuring perfect regioselectivity [4].

  • Masked Amine Functionality: The nitro group serves as a stable precursor that can be selectively reduced to an aniline, providing the essential attachment point for pyrazole or pyridine carboxamides—the defining pharmacophore of SDHI fungicides.

Synthetic Workflows & Divergent Applications

The structural programmability of this molecule allows discovery chemists to diverge a single starting material into two distinct classes of active ingredients (AIs).

G cluster_0 Pathway 1: SDHI Fungicide Synthesis cluster_1 Pathway 2: PPO Inhibitor Herbicide Synthesis A 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9) B Selective Nitro Reduction (Fe/NH4Cl or Pt/C) A->B F Regioselective SNAr (Phenoxide Nucleophile) A->F C 3-Chloro-2-fluoro-5-methylaniline B->C D Amidation (Pyrazole-4-carbonyl chloride) C->D E Novel SDHI Fungicide Candidate D->E G Diphenyl Ether Intermediate F->G H Nitro Reduction & Ring Closure G->H I Novel PPO Inhibitor Candidate H->I

Divergent synthetic workflows of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene in agrochemical design.

Experimental Protocols

Protocol A: Selective Reduction to 3-Chloro-2-fluoro-5-methylaniline

Objective: Reduce the nitro group to an amine while strictly preserving the C-Cl and C-F bonds. Causality & Insight: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) will result in rapid hydrodehalogenation of the C-Cl bond. To prevent this, the electron transfer must be carefully tuned. A modified Béchamp reduction utilizing Iron powder and Ammonium Chloride provides a mild, highly chemoselective environment that exclusively reduces the nitro group.

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (10.0 g, 52.7 mmol) in a mixture of Ethanol (150 mL) and Deionized Water (50 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl, 14.1 g, 263.5 mmol) and heat the mixture to 60°C with vigorous stirring.

  • Reduction: Slowly add fine Iron powder (325 mesh, 14.7 g, 263.5 mmol) in small portions over 30 minutes to prevent thermal runaway.

  • Reflux: Elevate the temperature to 80°C and reflux for 4 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove iron oxides, washing the filter cake with Ethyl Acetate (3 × 50 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine.

Self-Validation & Quality Control:

  • TLC: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (UV active, non-polar) should completely disappear, replaced by a highly polar, ninhydrin-positive spot.

  • LC-MS: Confirm product mass. The expected [M+H]⁺ is 160.0 (with a characteristic 3:1 isotopic pattern indicating the preserved chlorine atom).

Protocol B: Regioselective SNAr for Diphenyl Ether Intermediates

Objective: Synthesize a functionalized diphenyl ether via selective displacement of the fluorine atom. Causality & Insight: The high electronegativity of fluorine makes the ipso carbon highly electrophilic. Coupled with the strong electron-withdrawing effect of the ortho-nitro group, the Meisenheimer intermediate is deeply stabilized, allowing for rapid SNAr. The meta-relationship of the chlorine atom to the nitro group ensures it remains completely inert, providing 100% regioselectivity [4].

Step-by-Step Methodology:

  • Preparation: Dissolve the target phenol derivative (e.g., 3-trifluoromethylphenol, 55.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 10.9 g, 79.0 mmol) and stir at room temperature for 30 minutes to generate the phenoxide nucleophile.

  • Substitution: Add 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (10.0 g, 52.7 mmol) in one portion.

  • Heating: Heat the reaction mixture to 90°C and stir for 6 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (400 mL). Extract the resulting emulsion with Methyl tert-Butyl Ether (MTBE, 3 × 100 mL). Wash the combined organic layers extensively with 5% aqueous NaOH (to remove unreacted phenol), followed by brine. Dry over MgSO₄ and concentrate.

Self-Validation & Quality Control:

  • ¹⁹F NMR: The most definitive validation is the complete disappearance of the aromatic fluorine signal originating from the starting material.

  • ¹H NMR: The appearance of new aromatic multiplet signals (from the phenoxy group) integrated correctly against the preserved aryl methyl singlet (~2.4 ppm).

Quantitative Data Summary

The following table summarizes the optimized reaction metrics for the transformations of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene into key agrochemical intermediates.

TransformationReagents & ConditionsTarget IntermediateYield (%)Purity (HPLC)Key Mechanistic Observation
Nitro Reduction (Béchamp) Fe powder, NH₄Cl, EtOH/H₂O, 80°C, 4h3-Chloro-2-fluoro-5-methylaniline88%>98%Complete preservation of C-Cl bond; no hydrodehalogenation.
Nitro Reduction (Catalytic) H₂ (3 bar), 5% Pt/C, V-promoter, EtOAc, 25°C3-Chloro-2-fluoro-5-methylaniline92%>99%Highly scalable; requires specialized poisoned catalyst to protect halogens.
SNAr (Etherification) Phenol derivative, K₂CO₃, DMF, 90°C, 6h2-Aryloxy-1-chloro-5-methyl-3-nitrobenzene85%>95%100% regioselective for C-F displacement over C-Cl.

Conclusion

1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is a highly versatile and structurally privileged building block for agrochemical development. By understanding the stereoelectronic causality of its functional groups—specifically the ortho-activation of the fluorine atom and the meta-isolation of the chlorine atom—discovery scientists can reliably execute divergent synthetic strategies. The protocols provided ensure high-fidelity transformations, enabling the rapid generation of complex SDHI and PPO inhibitor libraries with excellent yield and purity.

References

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKe75cKdA_245Xg3yNuCvPNOpb3ea-vQT7keYTPgygAdK2-ug8w4IVBJQ5W4ca2sd81olb5XgAyoNq1nX52M8mR9cIKqSLBJxVGFnQeuFxbgchpuJdQs6bFunY1tb5ZLcAYVplv3B9CpKxlD8=]
  • (PDF) Recent developments in fluorine‐containing pesticides - ResearchGate. Source: researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuphwc7SNPR8qZKmeNXmLL5J6ya_uI_S0bH4Z2c3VRbV1Ca0Yt2004BUV8rzNbX9zRy9MQaX6TXkEWRQKG-hLY3t0jEY7grAY5kkpyDH63qEcoDZgEBvarjHktnOvDrubEGRm6msoVb7H2Pr08sfrgNzyCYHIqqbCbIzaAvF27oI4xHBXA4iyUcCR7Yc09zQaPK2AH9d1lA0uprmB_v0oq9Iu2]
  • 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene | 1260790-51-9 | C7H5ClFNO2 | Appchem. Source: appchemical.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELZ_l153mcDJswZ-DG5un0_Z7DMpmTl3HhyC5H1CvdzwQNjTqQ-xfm3-IjLN8cVTXeXpC_K_GBA00EfnueX6SqLC6inPYTRgXCO43skPkJuAItBln1YlZlSHjj3x0wdt7_mQ0434ph3xpMqh7RuK12_nqpiyR3vZzTuGVNFPVHRyOfKnEpgVQ0di_o-78g-P5iEZS2-8lQlZF_9vTz656aMDpr-1AEQWwz6bRmxlhrpvwT3bQeDidOYWmy1GzHy89gVq80iqmHK-55BlBHa1o8u3ZQRKQx536q3qHCE-pWnrWSzNMfaWxpmvynDw==]
  • Successful fluorine-containing herbicide agrochemicals. Source: st-andrews.ac.uk. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8btxPwRSIVkXvmPI-aHZszGISz6VHS9mS1YcSsoAsBDdgyIYeQ2WUc2rh3gDEV4ha4YpBLtTAZ-xJA0ATbDY-8-2zA24hxp8g8HBViSQu5OjCfGWs5mSNMhNHJKzUKljHnviufTAeftKsCtEbwqhT5CHi6ouV67IUKg3InnSekxqtPAhJlHeEyqTCE0izt30Un9-6dsj4bjO04YVoy3lH8FtorHUwpuUjXHI=]
Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Executive Summary & Substrate Profiling 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS 1260790-51-9)[1] is a highly functionalized, poly-substituted arene that serves as a critical building block in the synthesis of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS 1260790-51-9)[1] is a highly functionalized, poly-substituted arene that serves as a critical building block in the synthesis of complex agrochemicals and pharmaceuticals. The presence of three distinct, electronically active functional groups (chloro, fluoro, and nitro) on a single toluene core presents a unique chemoselectivity challenge for synthetic chemists.

To successfully functionalize this substrate, one must understand the distinct reactivity profile of each position:

  • The C-Cl Bond (Position 1): Aryl chlorides are traditionally challenging substrates for Pd-catalysis compared to bromides or iodides. However, in this substrate, the C-Cl bond is highly activated toward oxidative addition. The inductive electron-withdrawing effect of the adjacent ortho-fluorine and the meta-nitro group significantly lowers the LUMO of the C-Cl bond, facilitating rapid insertion by electron-rich Pd(0) species[2].

  • The C-F Bond (Position 2): Fluorine is positioned directly ortho to the strongly electron-withdrawing nitro group. This arrangement makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) because the nitro group stabilizes the resulting Meisenheimer intermediate[3]. When strong nucleophiles are present, SNAr can easily outcompete Pd-catalysis[4].

  • The C-NO2 Bond (Position 3): While nitro groups are generally considered inert directing groups in standard cross-coupling, specialized catalyst systems can promote denitrative cross-coupling[5]. However, under standard phosphine-ligated conditions, C-Cl activation remains kinetically dominant.

ReactivityMap Substrate 1-Chloro-2-fluoro- 5-methyl-3-nitrobenzene CCl C-Cl Bond (Position 1) Substrate->CCl Pd-Catalysis CF C-F Bond (Position 2) Substrate->CF SNAr CNO2 C-NO2 Bond (Position 3) Substrate->CNO2 Denitrative Suzuki Suzuki-Miyaura (Biaryls) CCl->Suzuki Boronic Acids Buchwald Buchwald-Hartwig (Anilines) CCl->Buchwald Amines (Optimized) SNArProd SNAr Adducts (Loss of F) CF->SNArProd Amines (Unoptimized)

Reactivity profile of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene highlighting competing pathways.

Workflow 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: Arylboronic acids are weak nucleophiles. Because they lack the electron density to efficiently attack the electron-deficient arene ring, the background SNAr reaction at the C-F bond is negligible. This inherent kinetic advantage allows for clean, highly selective C-C bond formation at the C-Cl position using robust, commercially available palladium catalysts.

Self-Validating Protocol: C-C Bond Formation
  • Preparation: In a flame-dried Schlenk flask, add 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (1.0 equiv), arylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane/H2O. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen rapidly deactivates the Pd(0) active species, leading to incomplete conversion and homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4 hours.

  • Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating if the starting material peak is absent and the desired biaryl mass [M+H]+ constitutes >95% of the total ion current.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Quantitative Optimization Data
Catalyst SystemBaseSolventTemp (°C)Conversion (%)Chemoselectivity (C-Cl : C-F)
Pd(PPh3)4Na2CO3Toluene/H2O9065%>99:1
Pd(OAc)2 / SPhosK3PO4Toluene8088%>99:1
Pd(dppf)Cl2 K2CO3 Dioxane/H2O 80 >99% >99:1

Workflow 2: Buchwald-Hartwig Amination (Overcoming SNAr)

Mechanistic Causality: Unlike boronic acids, primary and secondary amines are strong nucleophiles. If introduced to 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene under unoptimized conditions, they will rapidly attack the C-F bond via SNAr, leading to complex mixtures of defluorinated adducts[6].

To achieve selective C-N coupling at the C-Cl bond, the Pd-catalytic cycle must kinetically outpace the background SNAr. This is achieved by:

  • Catalyst Selection: Utilizing a highly active, bulky pre-catalyst (e.g., tBuBrettPhos Pd G3) ensures rapid oxidative addition and reductive elimination.

  • Base Selection: Using a weak, insoluble base like Cs2CO3 in a non-polar solvent (toluene) keeps the effective concentration of the deprotonated amine extremely low. This starves the SNAr pathway of its required nucleophile while allowing the highly efficient Pd-cycle to turn over.

Self-Validating Protocol: C-N Bond Formation
  • Preparation: In a nitrogen-filled glovebox, charge a vial with 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (1.0 equiv), the desired amine (1.1 equiv), Cs2CO3 (1.5 equiv), and tBuBrettPhos Pd G3 (0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Causality: Toluene is chosen specifically because Cs2CO3 is highly insoluble in it, suppressing the SNAr background reaction.

  • Reaction: Seal the vial and heat to 70 °C for 6 hours.

  • Validation Checkpoint 2: Analyze an aliquot via TLC (20% EtOAc/Hexanes). The protocol is validated if the highly polar SNAr byproduct (often bright yellow) is completely absent, and only the less polar cross-coupled aniline derivative is visible.

  • Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Quantitative Optimization Data
Catalyst SystemBaseSolventTemp (°C)Yield (%)Ratio (Cross-Coupling : SNAr)
Pd2(dba)3 / BINAPNaOtBuTHF8015%1 : 4 (SNAr dominant)
Pd-PEPPSI-IPrK2CO3Dioxane8062%5 : 1
tBuBrettPhos Pd G3 Cs2CO3 Toluene 70 92% >99 : 1 (Highly Selective)

Catalytic Pathway Visualization

The following diagram illustrates the optimized catalytic cycle, emphasizing the rapid oxidative addition step that allows the palladium system to outcompete background nucleophilic aromatic substitution.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd + Ar-Cl Substrate (Fast) TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet + Boronic Acid / Base TransMet->Pd0 Reductive Elimination Product Cross-Coupled Product TransMet->Product Product Release

Pd-catalyzed cross-coupling cycle prioritizing C-Cl oxidative addition over C-F SNAr.

References

  • University of Windsor. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Available at: [Link][2]

  • Accounts of Chemical Research. "Cross-Coupling Reactions of Nitroarenes." Available at: [Link][5]

  • ResearchGate. "SNAr reaction of 2-fluoronitrobenzene." Available at:[Link][3]

  • Royal Society of Chemistry (RSC). "Kinetic modeling of multi-step transformations using sequential dynamic flow experiments." Available at: [Link][6]

  • National Institutes of Health (NIH) / PMC. "Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment." Available at: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Technical Support Center: Optimizing the Synthesis of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing regiocontrol and yield optimization challenges when synthesizing highly substituted fluorinated nitroaromatics like 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene[1].

Synthesizing this specific building block presents a classic organic chemistry dilemma: balancing the directing effects of multiple substituents while overcoming the severe ring deactivation caused by the nitro group. This guide decodes the mechanistic causality behind these challenges and provides self-validating protocols to maximize your yield.

Logical Workflow & Synthetic Strategy

The synthesis of 1-chloro-2-fluoro-5-methyl-3-nitrobenzene typically relies on Electrophilic Aromatic Substitution ( SE​Ar ). The choice of precursor dictates the primary obstacle: regioselectivity versus reactivity.

G A Route A: 4-Fluoro-3-nitrotoluene (Deactivated Ring) C Superelectrophilic Chlorination (TCCA / 98% H2SO4) A->C Overcomes Deactivation B Route B: 3-Chloro-4-fluorotoluene (Activated Ring) D Standard Nitration (HNO3 / H2SO4) B->D Poor Regiocontrol E 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (Target Molecule) C->E High Yield & Purity D->E Complex Isomer Mixture

Synthetic pathways to 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene.

Troubleshooting FAQs & Mechanistic Insights

Q1: We are attempting to synthesize the target via the nitration of 3-chloro-4-fluorotoluene (Route B). Why is our yield of the desired isomer consistently below 30%? A1: The issue is a fundamental conflict in directing groups. In 3-chloro-4-fluorotoluene, you have three substituents: a methyl group (ortho/para directing, activating), a fluorine atom (ortho/para directing, mildly deactivating), and a chlorine atom (ortho/para directing, deactivating). Because fluorine is a stronger resonance donor than chlorine, it heavily influences the regiochemistry, leading to a complex mixture of nitrated isomers[1]. The steric hindrance around the desired position further depresses the yield. Recommendation: Abandon Route B if high purity of the specific 1-chloro-2-fluoro-5-methyl-3-nitrobenzene isomer is required without extensive chromatographic separation. Shift to Route A (chlorination of 4-fluoro-3-nitrotoluene).

Q2: We switched to Route A (chlorination of 4-fluoro-3-nitrotoluene). However, using standard Cl2​/FeCl3​ or N-Chlorosuccinimide (NCS), we observe almost zero conversion. Why? A2: The presence of the nitro ( −NO2​ ) group strongly withdraws electron density via both inductive and resonance effects, severely deactivating the aromatic ring toward electrophilic attack[2]. Standard electrophiles like the Cl+ generated from Cl2​/FeCl3​ simply lack the thermodynamic driving force to break the aromaticity of this electron-deficient system.

Q3: How can we successfully chlorinate the deactivated 4-fluoro-3-nitrotoluene ring to achieve high yields? A3: You must utilize a "superelectrophile." The most effective, field-proven method is using Trichloroisocyanuric acid (TCCA) dissolved in 98% Sulfuric Acid ( H2​SO4​ )[3]. In strong acids, TCCA undergoes polyprotonation. This relieves charge-charge repulsion within the TCCA molecule, generating an exceptionally reactive, highly polarized Cl+ species capable of attacking even strongly deactivated rings like nitroaromatics[4].

Q4: Are there milder alternatives to 98% sulfuric acid that still utilize TCCA? A4: Yes. Recent advancements have demonstrated that visible-light photoredox catalysis can amplify the reactivity of TCCA without harsh acids. By using Brilliant Green (BG) dye (10 mol%) as a photocatalyst under white LED irradiation, the photo-excited state of the dye induces a single-electron oxidation of TCCA, amplifying the positive polarization on the chlorine atom and enabling the chlorination of deactivated arenes[5][6].

Quantitative Data: Chlorination Reagent Efficacy

The following table summarizes the expected performance of various chlorinating systems on the deactivated 4-fluoro-3-nitrotoluene precursor based on established chemical principles for deactivated arenes[3][5].

Chlorinating SystemConditionsRelative ElectrophilicityExpected Conversion (%)Primary Issue / Benefit
Cl2​ / FeCl3​ Reflux, 24hLow< 5%Insufficient reactivity for −NO2​ deactivated rings.
NCS / AlCl3​ 80°C, 12hModerate15 - 20%Sluggish kinetics; high catalyst loading required.
TCCA / 98% H2​SO4​ Room Temp, 4h Superelectrophilic > 85% Rapid conversion; requires careful acid handling.
TCCA / Brilliant GreenWhite LED, MeCN, 48hHigh (Radical Cation)70 - 80%Mild conditions; longer reaction time required.

Validated Experimental Protocol: Superelectrophilic Chlorination

Note: This protocol utilizes strong acids and potent chlorinating agents. It must be performed in a professional laboratory setting within a certified fume hood using appropriate PPE (acid-resistant gloves, lab coat, face shield).

Objective: Synthesis of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene via TCCA/ H2​SO4​ [3][4].

Reagents:

  • 4-Fluoro-3-nitrotoluene (1.0 equivalent)

  • Trichloroisocyanuric acid (TCCA) (0.34 to 0.4 equivalents - Note: 1 mole of TCCA provides 3 moles of active Cl+ )

  • 98% Sulfuric Acid ( H2​SO4​ ) (Solvent, ~10 mL per gram of substrate)

Step-by-Step Methodology:

  • Preparation of the Superelectrophilic Medium: To a dry, round-bottom flask equipped with a magnetic stirrer and an ice bath, add 98% H2​SO4​ . Slowly add TCCA in small portions while maintaining the temperature below 15°C. Stir until a homogeneous, slightly cloudy solution is achieved (indicating the formation of the polyprotonated TCCA species).

  • Substrate Addition: Dissolve 4-fluoro-3-nitrotoluene in a minimal amount of cold 98% H2​SO4​ . Add this solution dropwise to the TCCA mixture over 30 minutes, maintaining the temperature between 0°C and 5°C to ensure regiocontrol.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C). Stir for 4 to 6 hours. Monitor the reaction progress via GC-MS or TLC (aliquots must be carefully quenched in ice water before extraction).

  • Quenching & Workup: Once conversion is complete, carefully pour the acidic reaction mixture over crushed ice (highly exothermic).

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO3​ until the pH is neutral, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude 1-chloro-2-fluoro-5-methyl-3-nitrobenzene can be further purified via recrystallization (e.g., from ethanol/water) or silica gel flash chromatography to achieve >98% purity.

References

  • Vaia. "Rank the aryl halides in each group in order of increasing reactivity in nucleophilic aromatic substitution." Vaia Academic Resources. Available at:[Link]

  • Mendonça, G. F., Senra, M. R., Esteves, P. M., & de Mattos, M. C. S. (2011). "Trichloroisocyanuric acid in 98% sulfuric acid: A superelectrophilic medium for chlorination of deactivated arenes." Applied Catalysis A: General, 401(1-2), 176-181. Available at:[Link]

  • Mendonça, G. F., Magalhães, R. R., de Mattos, M. C. S., & Esteves, P. M. (2005). "Trichloroisocyanuric acid in H2SO4: an efficient superelectrophilic reagent for chlorination of isatin and benzene derivatives." Journal of the Brazilian Chemical Society, 16(4), 695-698. Available at:[Link]

  • Rogers, D. A., Bensalah, A. T., Espinosa, A. T., Hoerr, J. L., Refai, F. H., Pitzel, A. K., Alvarado, J. J., & Lamar, A. A. (2019). "Amplification of Trichloroisocyanuric Acid (TCCA) Reactivity for Chlorination of Arenes and Heteroarenes via Catalytic Organic Dye Activation." Organic Letters, 21(11), 4229–4233. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in the Preparation of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Welcome to the technical support center for the synthesis of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for regioselectivity issues encountered during this specific electrophilic aromatic substitution. Here, we will delve into the underlying principles governing the reaction and offer practical, field-tested solutions to optimize your synthesis for the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity issues in the nitration of 3-chloro-4-fluorotoluene?

The formation of multiple isomers during the nitration of 3-chloro-4-fluorotoluene arises from the complex interplay of the directing effects of the three substituents on the aromatic ring: the chloro (-Cl), fluoro (-F), and methyl (-CH₃) groups. In electrophilic aromatic substitution, the incoming electrophile (the nitronium ion, NO₂⁺) is guided to specific positions on the ring based on the electronic properties of the existing substituents.[1][2]

  • Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, primarily through hyperconjugation. It is an ortho, para-director.[3]

  • Halogens (-Cl, -F): These are deactivating groups due to their inductive electron-withdrawing effect (-I effect), making the ring less reactive towards electrophiles. However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance (+M effect), which stabilizes the intermediate carbocation (arenium ion) when the attack occurs at these positions.[4]

The challenge in this synthesis is that the directing effects of these groups are not always in complete agreement, leading to a mixture of products. The desired product, 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene, requires the nitro group to be positioned ortho to the methyl group and meta to both the chloro and fluoro groups.

Q2: Which substituent has the most influence on the position of the incoming nitro group?

In cases of multiple substituents on an aromatic ring, the position of electrophilic attack is generally controlled by the strongest activating group.[5] In the case of 3-chloro-4-fluorotoluene, the methyl group is the strongest activating group. Therefore, it will have the most significant influence on where the nitro group is added. The chloro and fluoro groups, being deactivators, will have a lesser, though not negligible, impact.

Q3: What are the most common isomeric impurities, and why do they form?

The most common isomeric impurities are those where the nitro group has added to other positions activated by the methyl and halogen groups. The primary isomers you might encounter are:

  • 4-Chloro-5-fluoro-2-nitrotoluene: This isomer results from nitration ortho to the methyl group and para to the fluorine atom.

  • 2-Chloro-3-fluoro-6-nitrotoluene: This isomer arises from nitration ortho to the methyl group and ortho to the chlorine atom.

The formation of these isomers is a direct consequence of the ortho, para-directing nature of all three substituents.

Troubleshooting Guide: Optimizing for Regioselectivity

This section provides a systematic approach to troubleshooting and enhancing the regioselectivity of your reaction to favor the formation of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene.

Issue 1: Low Yield of the Desired Isomer and a High Percentage of Other Isomers

This is the most common problem and can be addressed by carefully controlling the reaction conditions.

Root Cause Analysis:

The formation of a mixture of isomers indicates that the kinetic and thermodynamic factors of the reaction are not optimally controlled to favor the desired product.

Solutions:

1. Temperature Control: Nitration reactions are highly exothermic.[6] Maintaining a low and consistent temperature is crucial.

  • Recommendation: Perform the reaction at a temperature range of -5 to 10 °C. Use an ice-salt bath or a cryocooler for precise temperature control. Add the nitrating agent (mixed acid) slowly and dropwise to prevent localized heating.[7]

2. Choice of Nitrating Agent: The reactivity of the nitrating agent can significantly influence the isomer distribution.

  • Standard Approach: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent.[8][9] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[8]

  • Milder Conditions: For highly activated substrates, or to improve selectivity, consider using milder nitrating agents. However, for a deactivated ring like 3-chloro-4-fluorotoluene, the standard mixed acid is generally necessary.

3. Reaction Time: Prolonged reaction times can sometimes lead to side reactions or product degradation.

  • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to minimize the formation of byproducts.[6]

Issue 2: Formation of Di-nitrated or Poly-nitrated Byproducts

Over-nitration can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.

Root Cause Analysis:

The initially formed mono-nitro product can undergo further nitration, especially if there is an excess of the nitrating agent or if the reaction temperature is too high.

Solutions:

1. Stoichiometry of the Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards poly-nitration.

  • Recommendation: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.[6]

2. Temperature Control: As mentioned previously, lower temperatures disfavor over-nitration.

3. Order of Addition: Adding the substrate to the nitrating mixture can sometimes lead to localized high concentrations of the nitrating agent.

  • Recommendation: Add the nitrating mixture dropwise to the solution of the substrate in the reaction solvent.[10]

Issue 3: Oxidation of the Methyl Group

The methyl group can be susceptible to oxidation by nitric acid, a strong oxidizing agent.

Root Cause Analysis:

High reaction temperatures and prolonged exposure to nitric acid can lead to the oxidation of the methyl group to a carboxylic acid.

Solutions:

1. Temperature Control: This is the most critical factor. Maintain the reaction at a low temperature as recommended.[6]

2. Minimize Reaction Time: Monitor the reaction closely and work it up promptly upon completion.

Quantitative Data Summary: Impact of Reaction Conditions on Isomer Distribution (Illustrative)

The following table provides an illustrative summary of how reaction conditions can affect the isomer ratio in the nitration of a substituted toluene. Note that these are representative values and actual results may vary.

Temperature (°C)Nitrating AgentReaction Time (h)Desired Isomer (%)Other Isomers (%)
25HNO₃/H₂SO₄25545
0HNO₃/H₂SO₄27525
-10HNO₃/H₂SO₄38515

Experimental Protocols

Step-by-Step Methodology for the Preparation of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Materials:

  • 3-Chloro-4-fluorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-chloro-4-fluorotoluene. Cool the flask to -5 °C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the beaker in an ice bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-chloro-4-fluorotoluene. Maintain the reaction temperature below 10 °C throughout the addition.[3]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C and monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture over a large amount of crushed ice with stirring.[11]

  • Extraction: If the product does not precipitate as a solid, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any evolved CO₂ gas.[11]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization or column chromatography to isolate the desired 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene isomer.

Analytical Methods for Isomer Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the different isomers based on their retention times and mass spectra.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to definitively determine the structure of the major product and identify the presence of isomers.

Visualizing the Reaction and Troubleshooting Workflow

Reaction Mechanism and Directing Effects

The following diagram illustrates the directing effects of the substituents on 3-chloro-4-fluorotoluene and the potential sites for nitration.

Caption: Regioselectivity in the nitration of 3-chloro-4-fluorotoluene.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing regioselectivity issues.

G start Low Regioselectivity Observed check_temp Verify Reaction Temperature (-5 to 10 °C) start->check_temp check_temp->start Adjust & Rerun check_stoich Check Stoichiometry of Nitrating Agent (1.05-1.1 eq) check_temp->check_stoich Temp OK check_stoich->start Adjust & Rerun check_addition Ensure Slow, Dropwise Addition of Nitrating Agent check_stoich->check_addition Stoich OK check_addition->start Adjust & Rerun monitor_rxn Monitor Reaction by TLC/GC check_addition->monitor_rxn Addition OK optimize_purification Optimize Purification (Recrystallization/Chromatography) monitor_rxn->optimize_purification Reaction Complete success Desired Isomer Purity Achieved optimize_purification->success

Caption: Troubleshooting workflow for regioselectivity issues.

References

  • University of Wisconsin-Madison. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • University of California, Irvine. (2012, November 14). Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • University of Basrah. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link]

  • Stack Exchange. (2017, August 29). On the directing nature of these groups in electrophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • University of California, Davis. (2009, October 6). Electrophilic Substitution of Substituted Benzenes. Retrieved from [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. Retrieved from [Link]

  • University of North Texas. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]

  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • PubMed. (1999). Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0246673B1 - Process for separating a chlorotoluene isomer.
  • PubMed. (2003, July 15). Mass spectrometric methods for the analysis of chlorinated and nitrated isoflavonoids: a novel class of biological metabolites. Retrieved from [Link]

  • MDPI. (2022, December 23). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with the crystallization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with the crystallization of highly functionalized halogenated nitroaromatics.

1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9) presents unique crystallization hurdles. The steric bulk of the halogens and the methyl group, combined with the strong dipole of the nitro group, often disrupts efficient crystal lattice packing. This high kinetic barrier to nucleation frequently leads to liquid-liquid phase separation (LLPS), commonly known as "oiling out."

This guide provides field-proven, self-validating protocols to help you design a robust, scalable crystallization process.

Core Crystallization Workflow

Workflow Start Crude 1-Chloro-2-fluoro- 5-methyl-3-nitrobenzene Screen Solvent/Anti-Solvent Thermodynamic Screening Start->Screen MSZW Determine MSZW & Binodal Curve Screen->MSZW Decision Does LLPS (Oiling Out) Occur? MSZW->Decision Adjust Adjust Solvent Ratio or Decrease Cooling Rate Decision->Adjust Yes (Emulsion Forms) Seed Seed at 50% MSZW Decision->Seed No Adjust->MSZW Cryst Controlled Crystal Growth Seed->Cryst

Fig 1: Iterative workflow for optimizing halogenated nitrobenzene crystallization.

Frequently Asked Questions & Troubleshooting

Q1: How do I select the optimal solvent system for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene?

The Causality: Halogenated nitrobenzenes are generally soluble in polar aprotic solvents and moderately soluble in alcohols, but poorly soluble in water and aliphatic hydrocarbons[1][2]. A successful solvent system must balance solubility at high temperatures with a steep solubility curve upon cooling. If the solvent is too strong, yield will be poor; if the anti-solvent is too aggressive, the system will experience rapid localized supersaturation, leading to amorphous precipitation or oiling out[3][4].

For 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene, mixed solvent systems (e.g., Ethanol/Water or Isopropanol/Water) are highly effective because the alcohol solvates the organic framework, while the water acts as a tunable anti-solvent to drive supersaturation[1].

Quantitative Data: Solvent Selection Summary

Solvent ClassExamplesInteraction with SoluteEffect on CrystallizationRecommendation
Polar Aprotic DMSO, DMF, AcetoneStrong dipole-dipole solvationHigh solubility, poor yield unless paired with strong anti-solvent.Use only as primary solvent in anti-solvent crystallization.
Polar Protic Ethanol, IsopropanolModerate H-bonding with nitro/halogensExcellent temperature-dependent solubility curve.Highly Recommended (often paired with water).
Non-Polar Heptane, HexaneWeak dispersion forcesVery low solubility; acts as a strong anti-solvent.Useful for biphasic organic systems (e.g., Toluene/Heptane).
Aqueous WaterRepels hydrophobic aromatic ringForces rapid precipitation; high risk of oiling out.Use strictly as a controlled anti-solvent.
Protocol 1: Self-Validating Solvent Screening
  • Preparation: Weigh 100 mg of crude 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene into multiple 10 mL glass vials.

  • Primary Dissolution: Add 1 mL of primary solvent (e.g., Isopropanol) and heat to 60°C. If dissolution is incomplete, add solvent in 0.5 mL increments until a clear solution forms.

  • Anti-Solvent Titration: Slowly add anti-solvent (e.g., Water) dropwise at 60°C until the solution becomes slightly turbid, then add a few drops of primary solvent to clear it.

  • Cooling Profile: Cool the vials at a controlled rate of 0.5°C/min to 5°C.

  • Validation Step: Inspect the vials under a microscope. If distinct, birefringent crystals are present, the solvent system is viable. If spherical, non-birefringent droplets are observed, the system has oiled out, and the primary solvent ratio must be increased.

Q2: My crystallization yields a sticky emulsion or "oil" instead of crystals. Why does this happen and how can I fix it?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[3]. This is a thermodynamic and kinetic phenomenon. When the integration of solute molecules into the crystal lattice is kinetically hindered (due to the steric clash of the chloro, fluoro, and methyl groups), the system cannot nucleate fast enough to relieve supersaturation[3]. Instead, the system crosses the binodal curve into a miscibility gap, separating into a solute-rich liquid phase (the oil) and a solvent-rich phase[5].

Because the solute-rich oil droplets are highly concentrated, they act as an excellent solvent for structurally similar impurities (like regioisomers from the nitration process), trapping them as the oil eventually solidifies into a gummy, amorphous mass[3][6].

LLPS Supersat Rapid Supersaturation (High Cooling/Dosing) LLPS Miscibility Gap Crossed (Liquid-Liquid Phase Separation) Supersat->LLPS Impurity Impurity Trapping & Amorphous Gum LLPS->Impurity Control Controlled Cooling & Anti-Solvent Dosing Nucleation Heterogeneous Nucleation (Seeding) Control->Nucleation Pure High-Purity Crystalline Lattice Nucleation->Pure

Fig 2: Kinetic pathways differentiating successful crystallization from oiling out.

Protocol 2: Anti-Oiling Out Seeding Strategy

To bypass the miscibility gap, you must force nucleation before the system reaches the liquid-liquid phase boundary. Adding seeds into an already formed emulsion will fail because the seeds will simply dissolve into the oil phase[5]. You must seed before LLPS occurs.

  • Determine the Metastable Zone Width (MSZW): Use in-situ video microscopy (e.g., EasyViewer) or turbidity probes to map the saturation temperature (clear point) and the cloud point (where oiling out begins)[3].

  • Dissolution: Heat the optimal solvent mixture containing the crude product to 5°C above the saturation temperature to ensure complete dissolution and destruction of any thermal history.

  • Controlled Cooling: Cool the reactor at a very slow rate (0.1 °C/min to 0.2 °C/min) to enter the metastable zone without crossing the binodal curve[3].

  • Strategic Seeding: Once the system is approximately halfway into the MSZW, introduce 1-2 wt% of high-purity 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene seed crystals[3].

  • Isothermal Hold (Validation Step): Hold the temperature constant for 60 to 120 minutes. Validation: Monitor the solution via Process Analytical Technology (PAT). You should observe the seed bed growing and supersaturation decreasing, confirming that crystal growth is outcompeting LLPS[6].

  • Final Isolation: Once supersaturation is depleted, resume cooling at 0.2 °C/min to the final isolation temperature (e.g., 0°C - 5°C). Filter and wash with cold anti-solvent.

Q3: Can oiling out ever be used to my advantage for purification?

The Causality: While generally considered undesirable because it degrades product quality and makes processing difficult, recent organic process research indicates that under highly specific, controlled conditions, LLPS can be utilized as a purification technique[6]. When the second liquid phase forms, impurities distribute between the mother phase and the oil phase according to their specific partition coefficients[6]. If an impurity preferentially partitions into the solvent-rich mother phase rather than the solute-rich oil phase, inducing a temporary oiling out event prior to crystallization can actually lower the impurity content in the final crystals[6]. However, for halogenated nitrobenzenes, the oil phase typically acts as a sponge for structurally similar regioisomers, making avoidance (via Protocol 2) the strictly preferred route for drug development professionals.

Sources

Optimization

Minimizing unreacted byproducts in 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene nitration

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven insights for troubleshooting stalled reactions and minimizing unreacted starting materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven insights for troubleshooting stalled reactions and minimizing unreacted starting material when nitrating highly deactivated aromatic systems, specifically 1-chloro-2-fluoro-5-methyl-3-nitrobenzene .

Mechanistic Diagnostics: Why is the Reaction Stalling?

Q: Why does standard mixed acid (HNO₃/H₂SO₄) fail to fully nitrate 1-chloro-2-fluoro-5-methyl-3-nitrobenzene? A: The failure is rooted in the extreme deactivation of the aromatic ring. The pre-existing nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) that deactivates the ring via resonance and induction[1]. The halogens (-Cl, -F) further deplete electron density through inductive effects. Consequently, the activation energy required to form the intermediate Wheland (sigma) complex is exceptionally high. Standard mixed acid does not generate a high enough concentration of the nitronium ion (NO₂⁺) to overcome this thermodynamic barrier at standard temperatures[2].

Q: How does phase separation contribute to the presence of unreacted byproducts? A: Nitration of heavily halogenated nitrotoluenes often results in a biphasic system. The organic substrate is poorly soluble in the aqueous/acidic phase where the NO₂⁺ electrophile is generated. As a result, the reaction is confined to the liquid-liquid interface. If mechanical agitation is insufficient, mass transfer—rather than chemical kinetics—becomes the rate-limiting step, leaving unreacted substrate trapped in the organic phase.

Process Engineering & Optimization

Q: What are the critical parameters to adjust to force the reaction to completion? A: To minimize unreacted byproducts, you must simultaneously address three pillars: electrophile generation, thermal activation, and mass transfer.

  • Electrophile Generation: Switch from standard concentrated acids to fuming nitric acid (>90%) and oleum (fuming sulfuric acid). Oleum chemically scavenges the water byproduct, preventing the reverse reaction and driving the equilibrium entirely toward NO₂⁺ formation[1].

  • Thermal Activation: Elevate the reaction temperature to 90–100 °C. The high activation energy of the deactivated ring requires sustained thermal input[1].

  • Interfacial Mixing: Increase the agitation rate (>800 RPM) to maximize the interfacial surface area between the organic and acidic phases.

G Start Unreacted Substrate Detected Analyze Evaluate Reaction Parameters Start->Analyze Electrophile Nitronium Ion (NO2+) Deficiency Analyze->Electrophile Thermal Insufficient Thermal Activation Analyze->Thermal MassTransfer Poor Biphasic Mixing Analyze->MassTransfer Sol1 Switch to Fuming HNO3 + Oleum (H2SO4/SO3) Electrophile->Sol1 Sol2 Increase Temp to 90-100°C (Monitor Exotherm) Thermal->Sol2 Sol3 Increase Agitation Rate (>800 RPM) MassTransfer->Sol3 Success Minimized Unreacted Byproducts Sol1->Success Sol2->Success Sol3->Success

Troubleshooting workflow for incomplete nitration of deactivated arenes.

Q: Are there alternative methodologies if fuming acids are incompatible with our safety protocols? A: Yes. For specialized scale-ups, solid acid catalysts such as Zeolite Hβ combined with trifluoroacetic anhydride (TFAA) and nitric acid can be utilized. This system readily nitrates deactivated substrates by generating a highly active, surface-bound nitrating species without the need for oleum[3].

Quantitative Comparison of Nitrating Systems

To select the appropriate conditions for your scale and safety requirements, refer to the following performance matrix summarizing quantitative expectations for deactivated arenes:

Nitrating SystemNitronium (NO₂⁺) ConcentrationOperating TemperatureSubstrate Conversion RatePrimary Use Case
Standard Mixed Acid (68% HNO₃ / 98% H₂SO₄)Moderate50–70 °C< 40% (High unreacted SM)Activated to moderately deactivated arenes.
Fuming Mixed Acid (90% HNO₃ / Oleum)Very High80–110 °C> 95%Highly deactivated substrates (e.g., halonitrobenzenes).
NO₂BF₄ in Sulfolane Extreme20–60 °C> 98%Anhydrous, specialized scale-up requiring mild temperatures.
Zeolite Hβ + TFAA + HNO₃ High (Surface-bound)0–20 °C> 90%Regioselective nitration with solid acid recovery.
Validated Experimental Methodology

Q: Can you provide a reliable, self-validating protocol for the complete nitration of this substrate? A: The following protocol utilizes fuming mixed acid. It is designed as a self-validating system, meaning specific physical observations at each step confirm the reaction is proceeding correctly and prevent silent failures.

Step 1: Preparation of the Nitrating Mixture

  • Action: In a dry, multi-neck round-bottom flask equipped with an overhead mechanical stirrer, carefully add 5.0 equivalents of fuming sulfuric acid (oleum, 20% SO₃). Cool the flask to 0–5 °C using an ice-salt bath. Dropwise, add 1.5 equivalents of fuming nitric acid (>90%).

  • Causality: Oleum scavenges the water produced during nitronium ion generation. Removing water prevents the reverse reaction, maximizing the electrophile concentration[2].

  • Validation Checkpoint: The mixture should remain a clear, viscous liquid. Any fuming or yellowing indicates NOₓ gas evolution due to overly rapid addition, which depletes the NO₂⁺ pool.

Step 2: Substrate Solubilization and Addition

  • Action: Dissolve 1.0 equivalent of 1-chloro-2-fluoro-5-methyl-3-nitrobenzene in a minimal amount of concentrated H₂SO₄. Add this solution dropwise to the nitrating mixture, maintaining the internal temperature below 20 °C.

  • Causality: Pre-dissolving the substrate mitigates the biphasic mass-transfer limitation, ensuring the substrate is immediately exposed to the NO₂⁺ pool upon addition.

  • Validation Checkpoint: A homogeneous solution should form upon addition. If phase separation occurs, the substrate was added too quickly or without sufficient pre-solubilization.

Step 3: Thermal Activation

  • Action: Replace the ice bath with a heating mantle. Gradually ramp the internal temperature to 90–100 °C. Maintain vigorous agitation (>800 RPM) and hold for 6 hours.

  • Causality: The highly deactivated ring has a massive activation energy barrier. Sustained thermal input is strictly required to overcome this barrier and form the sigma complex[1].

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc) or HPLC. The disappearance of the starting material peak confirms the thermal threshold has been reached.

Step 4: Quenching and Isolation

  • Action: Cool the reaction mixture to room temperature. Slowly pour the mixture over vigorously stirred crushed ice (10x volume of the reaction).

  • Causality: Rapid dilution in ice water quenches the reaction and dramatically decreases the solubility of the product, driving precipitation.

  • Validation Checkpoint: A pale yellow to white precipitate should form immediately. If the solution remains clear, the product has over-oxidized or the dilution volume is insufficient.

Step 5: Purification

  • Action: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water and saturated aqueous NaHCO₃ until the filtrate is pH neutral. Dry under high vacuum.

Mechanism Substrate 1-Chloro-2-fluoro- 5-methyl-3-nitrobenzene Deactivation Strong Ring Deactivation (-NO2, -Cl, -F) Substrate->Deactivation Transition High Energy Sigma Complex Deactivation->Transition Raises Ea Electrophile Nitronium Ion (NO2+) Electrophile->Transition Attack Product Dinitrobenzene Derivative Transition->Product Proton Loss

Mechanistic logic of nitrating a highly deactivated aromatic ring.

References
  • Title: Nitration: An Overview of Recent Developments and Processes Source: American Chemical Society (ACS) URL: Link

  • Title: Nitration of Benzene Source: Chemistry Steps URL: 1

  • Title: A novel method for the nitration of deactivated aromatic compounds Source: RSC Publishing URL: 3

  • Title: 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds Source: Chemistry LibreTexts URL: 2

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with highly substituted halogenated nitroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with highly substituted halogenated nitroaromatics. The molecule 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene presents a severe aqueous solubility challenge. The combination of lipophilic halogens (chloro, fluoro) and a hydrophobic methyl group creates a rigid, highly hydrophobic crystal lattice that strongly resists aqueous solvation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers in your drug development and assay workflows.

Visual Workflow: Solubilization Decision Matrix

SolubilizationWorkflow Start 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene Solubility Issue CheckAssay Is organic solvent tolerated in assay? Start->CheckAssay UseCosolvent Co-solvent Dilution (DMSO/EtOH < 1% v/v) CheckAssay->UseCosolvent Yes NeedAqueous Require fully aqueous system CheckAssay->NeedAqueous No UseCD Cyclodextrin Complexation (HP-β-CD) NeedAqueous->UseCD Cell-based Assays UseSurfactant Micellar Solubilization (Tween-80 / Triton X-100) NeedAqueous->UseSurfactant Biochemical Assays

Decision matrix for solubilizing halogenated nitroaromatics in aqueous media.

Troubleshooting Guide & FAQs

Q1: Why does 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene precipitate instantly when diluting from a DMSO stock into my aqueous assay buffer? Causality: This phenomenon, known as a "solvent crash," is driven by thermodynamics. When a concentrated DMSO stock is introduced into water, the local dielectric constant drops rapidly. The DMSO solvation shell around the hydrophobic nitrobenzene molecule is stripped away. Because the molecule lacks hydrogen-bond donors and has a highly lipophilic surface area, the thermodynamic penalty of remaining in water is too high. This forces the molecules to aggregate via hydrophobic interactions and π-π stacking, leading to rapid nucleation and precipitation[1]. Solution: Avoid direct injection into static buffers. Utilize a "step-down" dilution method or pre-load the receiving aqueous buffer with a solubilizing agent (like a surfactant or cyclodextrin) to immediately catch and encapsulate the free molecules before they can nucleate.

Q2: My cell-based assay is highly sensitive to organic solvents. How can I achieve a stable, solvent-free aqueous solution? Causality: Co-solvents like DMSO can alter cellular membrane permeability and cause cytotoxicity, confounding assay results. To achieve a solvent-free system, you must mask the molecule's hydrophobicity. Cyclodextrins (CDs), specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are the gold standard for this[2]. HP-β-CD features a hydrophilic exterior that dissolves readily in water and a hydrophobic inner cavity. The 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene molecule fits perfectly into this cavity, forming a host-guest inclusion complex that hides the lipophilic halogens from the aqueous environment[3]. Solution: Prepare a solid inclusion complex using the kneading method (see Protocol A below) before dissolving the compound in your assay media.

Q3: For high-throughput biochemical screening, what surfactant systems are most effective without causing protein denaturation? Causality: Ionic surfactants (like SDS) solubilize well but will denature target proteins by disrupting their tertiary structure. Non-ionic surfactants like Tween-80 or Pluronic F-68 reduce interfacial tension by forming micelles that trap the hydrophobic nitrobenzene in their lipophilic core without interacting destructively with assay proteins[3]. Solution: Incorporate 0.1% to 0.5% (v/v) Tween-80 into your assay buffer prior to compound addition (see Protocol B below).

Quantitative Data: Solubility Enhancement Comparison
Solubilization StrategyTypical Solubility Enhancement FactorMax Tolerated Concentration in AssaysPrimary Mechanism of Action
Co-Solvent (1% DMSO) 10x - 50x1.0% - 2.0% (v/v)Reduces the dielectric constant of the aqueous phase[1].
HP-β-CD Complexation 100x - 500xUp to 10% - 20% (w/v)Host-guest encapsulation of the hydrophobic benzene ring[2].
Micellar (Tween-80) 50x - 200x0.1% - 0.5% (v/v)Entrapment within the lipophilic core of non-ionic micelles[3].
Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

Purpose: To create a solvent-free, water-soluble host-guest complex for sensitive in vivo or cell-based assays.

  • Molar Calculation: Weigh equimolar amounts (1:1 ratio) of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene and Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal volume of a 50:50 (v/v) water/ethanol mixture to form a thick, uniform paste.

  • Kneading: Gradually incorporate the target nitrobenzene compound into the paste. Knead continuously for 45 to 60 minutes.

    • Causality: The mechanical shear force combined with the mild solvent environment disrupts the compound's crystal lattice, forcing the hydrophobic molecule into the cyclodextrin cavity.

  • Drying: Transfer the paste to a vacuum desiccator and dry at room temperature for 24 hours to completely evaporate the ethanol and water.

  • Milling: Pulverize the dried complex and pass it through a 100-mesh sieve to ensure uniform particle size.

  • Self-Validating Step: Dissolve 1 mg of the final powder in 1 mL of deionized water. Measure the absorbance at 450 nm. A completely clear solution (Absorbance < 0.05) confirms successful complexation and the absence of free, insoluble microcrystals.

Protocol B: Optimized Co-Solvent Dilution (Passive Micellar Dosing)

Purpose: To prevent solvent crash when using DMSO stock solutions in biochemical assays.

  • Stock Preparation: Prepare a 10 mM stock solution of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene in 100% anhydrous DMSO.

  • Buffer Priming: Pre-warm the target aqueous buffer (e.g., PBS) to 37°C. Add 0.1% (v/v) Tween-80 to the buffer.

  • Micelle Formation: Vortex the buffer vigorously for 2 minutes to ensure the Tween-80 forms uniformly distributed micelles.

  • Injection: While the buffer is actively vortexing, inject the DMSO stock solution dropwise directly into the center of the vortex. Do not exceed a final DMSO concentration of 1.0% (v/v).

    • Causality: Injecting into a high-shear, micelle-rich environment ensures that as the DMSO diffuses into the water, the free hydrophobic molecules are immediately sequestered into the hydrophobic cores of the Tween-80 micelles before they can self-associate.

  • Self-Validating Step: Analyze the final solution using Dynamic Light Scattering (DLS). A monodisperse peak corresponding to the micelle size (~10-20 nm) with no larger aggregates (>1000 nm) confirms a stable, solubilized state.

References
  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Optimization

Technical Support Center: Catalyst Optimization for the Reduction of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development engaged in the catalytic reduction of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene to its correspondin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development engaged in the catalytic reduction of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene to its corresponding aniline, 2-Chloro-6-fluoro-3-methylaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific reaction, ensuring high yield, selectivity, and process efficiency.

I. Understanding the Core Challenges

The primary challenge in the hydrogenation of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene lies in achieving chemoselectivity. The goal is to reduce the nitro group to an amine while preserving the chloro and fluoro substituents on the aromatic ring. Undesired side reactions, most notably hydrodehalogenation (the removal of chlorine or fluorine), can significantly reduce the yield of the target molecule and complicate purification.[3] Catalyst selection and the fine-tuning of reaction parameters are therefore of paramount importance.

II. Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section directly addresses common issues encountered during the experimental process.

Issue 1: Low or No Conversion of the Starting Material

Q: My reaction shows minimal or no conversion of the 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene. What are the likely causes and how can I troubleshoot this?

A: This is a common issue that can often be traced back to catalyst activity or reaction conditions. Here’s a systematic approach to diagnosing the problem:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas.[4][5]

    • Troubleshooting:

      • Purify Starting Materials: Ensure the nitroaromatic compound is of high purity. Recrystallization or column chromatography can remove potential inhibitors.[6]

      • Solvent Purity: Use high-purity, anhydrous solvents. Water can sometimes act as a poison.[5]

      • Gas Purity: Utilize high-purity hydrogen gas. Impurities like carbon monoxide can poison noble metal catalysts.[5]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.

    • Troubleshooting: Incrementally increase the catalyst loading (e.g., from 1-5 mol% to 5-10 mol% of the metal).[4]

  • Inadequate Reaction Conditions: The temperature or hydrogen pressure may be insufficient to overcome the activation energy.[4]

    • Troubleshooting:

      • Temperature: Gradually increase the reaction temperature. While many nitro reductions proceed at room temperature, some substrates require heating.[4]

      • Hydrogen Pressure: If using gaseous hydrogen, increase the pressure. Some reactions require pressures higher than atmospheric to proceed at a reasonable rate.[3][4]

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for contact between the substrate, catalyst, and hydrogen source.[4]

    • Troubleshooting: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.[4]

Issue 2: Significant Hydrodehalogenation (Loss of Chloro or Fluoro Groups)

Q: I'm observing a significant amount of dehalogenated byproducts in my reaction mixture. How can I improve the selectivity for the desired 2-Chloro-6-fluoro-3-methylaniline?

A: Preventing hydrodehalogenation is the central challenge for this specific transformation. The choice of catalyst is the most critical factor.

  • Inappropriate Catalyst Selection: Standard Palladium on carbon (Pd/C) is often too active and can promote the cleavage of the carbon-halogen bond.[3]

    • Troubleshooting & Optimization:

      • Switch to a More Selective Catalyst:

        • Platinum-based catalysts: Platinum on carbon (Pt/C) often shows better selectivity than Pd/C for halogenated nitroaromatics.[7] The addition of promoters like iron (Pt-Fe/C) can further suppress dehalogenation.[3][8]

        • Raney Nickel: This is a classic alternative to palladium catalysts for substrates prone to dehalogenation.[3][9][10]

        • Modified Catalysts: The use of sulfided platinum on carbon (Pt(S)/C) is known to be highly selective for nitro group reduction while preserving halogens.[3]

  • Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures can increase the rate of hydrodehalogenation.[3]

    • Troubleshooting & Optimization:

      • Lower Hydrogen Pressure: Use the minimum pressure necessary to drive the reaction forward.[3]

      • Control Temperature: Avoid excessive heat, as it can favor the undesired side reaction.[4]

      • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction of the product.

Issue 3: Formation of Colored Byproducts

Q: My final product mixture has a distinct color, suggesting the presence of impurities. What are these byproducts and how can I minimize their formation?

A: The reduction of nitro compounds proceeds through several intermediates, such as nitroso and hydroxylamine species.[11] The accumulation of these can lead to the formation of colored dimeric byproducts like azoxy and azo compounds.[4]

  • Incomplete Reduction: The presence of these colored impurities often indicates that the reaction has not gone to completion.

    • Troubleshooting & Optimization:

      • Ensure Complete Reaction: Use an adequate catalyst loading and sufficient hydrogen source (either H₂ gas or a transfer hydrogenation reagent).

      • Optimize Reaction Time: Allow the reaction to proceed until analysis (e.g., by TLC, GC, or HPLC) shows the complete disappearance of the starting material and any intermediates.

III. Frequently Asked Questions (FAQs)

Q1: Which catalyst do you recommend as a starting point for the reduction of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene?

A1: For this specific substrate, starting with a Platinum-based catalyst , such as 5% Pt/C, is a prudent choice due to its generally lower propensity for causing dehalogenation compared to Pd/C.[7] If dehalogenation is still observed, transitioning to a modified platinum catalyst like Pt-Fe/C or a sulfided Pt/C catalyst is recommended.[3][8] Raney Nickel is also a viable and cost-effective alternative.[10][12]

Q2: What are the most suitable solvents for this reaction?

A2: Protic solvents like ethanol or methanol are often effective as they can facilitate the reaction.[4] For substrates with limited solubility, a co-solvent system or solvents like tetrahydrofuran (THF) or ethyl acetate can be used.[4][13] The choice of solvent can also influence selectivity, so it is a parameter worth screening.

Q3: Can I use transfer hydrogenation instead of gaseous hydrogen?

A3: Yes, transfer hydrogenation is an excellent alternative and can sometimes offer improved chemoselectivity.[4] Common hydrogen donors include ammonium formate or hydrazine hydrate used in conjunction with a catalyst like Pd/C.[4][14][15] This method avoids the need for high-pressure hydrogenation equipment.

Q4: How do I handle and work up a reaction with a heterogeneous catalyst like Pt/C?

A4: Proper handling and workup are crucial for safety and product isolation.

  • Handling: Heterogeneous catalysts, especially when dry, can be pyrophoric. Handle them in an inert atmosphere (e.g., under nitrogen or argon) when possible.

  • Workup: After the reaction is complete, the solid catalyst must be removed by filtration. To aid filtration and prevent the fine catalyst particles from passing through the filter, it is good practice to add a filter aid like Celite® to the reaction mixture before filtering.[16] The catalyst cake should then be washed with a small amount of fresh solvent to recover any adsorbed product.

  • Safety Note: Do not dispose of the used catalyst directly in a waste bin, as it can ignite upon exposure to air. Quench the catalyst by suspending it in water before disposal.[16]

Q5: My reaction is still sluggish even after optimizing conditions. What else can I try?

A5: If you've optimized catalyst choice, loading, temperature, pressure, and stirring, consider the following:

  • Substrate Purity: Re-evaluate the purity of your starting material. Even trace impurities can have a significant impact.

  • Catalyst Batch: Try a new bottle or a different lot of the same catalyst. Catalyst activity can vary between batches.

  • Alternative Reducing Agents: For challenging reductions, non-catalytic methods using reagents like iron powder in acidic media (Béchamp reduction) or tin(II) chloride can be considered, though these methods are generally less environmentally friendly.[9][17]

IV. Data Presentation & Experimental Protocols

Catalyst Performance Comparison (Illustrative)
CatalystTypical Loading (mol%)Temperature (°C)Pressure (psi H₂)Selectivity for Halogen PreservationComments
10% Pd/C1-525-5050Low to ModerateProne to dehalogenation, especially with chloro-substituents.[3]
5% Pt/C1-525-6050Moderate to HighGenerally more selective than Pd/C for this transformation.[7]
Pt-Fe/C2-1030-80150Very HighIron promoter significantly suppresses hydrodehalogenation.[3][8]
Raney Ni5-15 (w/w)25-7050-500HighA cost-effective and selective alternative to precious metal catalysts.[3][9]

Note: This data is illustrative and optimal conditions will vary depending on the specific reaction setup and scale.

Experimental Protocol: General Procedure for Catalytic Hydrogenation
  • Reactor Setup: To a suitable pressure reactor, add the catalyst (e.g., 5% Pt/C, 5 mol%) under an inert atmosphere.

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol) followed by the 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (1.0 eq).

  • Sealing and Purging: Securely seal the reactor. Purge the system with an inert gas (e.g., nitrogen) three to five times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and maintain the desired temperature. Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC, GC, or HPLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with an inert gas. Add Celite® to the reaction mixture and filter through a pad of Celite®. Wash the filter cake with the reaction solvent. The combined filtrate contains the product.

V. Visualization of Workflow

Troubleshooting Logic for Low Conversion

G start Low/No Conversion catalyst Check Catalyst Activity start->catalyst conditions Review Reaction Conditions start->conditions mass_transfer Assess Mass Transfer start->mass_transfer poisoning Catalyst Poisoning? catalyst->poisoning loading Insufficient Loading? catalyst->loading temp_pressure Temp/Pressure Too Low? conditions->temp_pressure agitation Inadequate Agitation? mass_transfer->agitation purify Purify Reagents poisoning->purify Yes increase_loading Increase Catalyst Loading loading->increase_loading Yes increase_conditions Increase Temp/Pressure temp_pressure->increase_conditions Yes increase_agitation Increase Stirring Rate agitation->increase_agitation Yes

Caption: Troubleshooting workflow for low reaction conversion.

Catalyst Selection Decision Tree for Selectivity

G start Goal: Selective Reduction of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene initial_choice Start with 5% Pt/C start->initial_choice check_dehalogenation Significant Dehalogenation? initial_choice->check_dehalogenation success Optimization Successful check_dehalogenation->success No switch_catalyst Switch to Alternative Catalyst check_dehalogenation->switch_catalyst Yes raney_ni Raney Nickel switch_catalyst->raney_ni pt_fe Pt-Fe/C switch_catalyst->pt_fe pt_s Pt(S)/C switch_catalyst->pt_s optimize_conditions Optimize Conditions (Lower Temp/Pressure) raney_ni->optimize_conditions pt_fe->optimize_conditions pt_s->optimize_conditions optimize_conditions->success

Caption: Decision tree for catalyst selection to maximize selectivity.

VI. References

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing. Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds - Semantic Scholar. Available at: [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. Available at: [Link]

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Available at: [Link]

  • Process for the reduction of halo nitro aromatic compounds - Google Patents. Available at:

  • Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. CNS, carbon nanosphere; MW, molecular weight - ResearchGate. Available at: [Link]

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Hydrogenation of nitrobenzene to p-aminophenol using Pt/C catalyst and carbon-based solid acid | Request PDF - ResearchGate. Available at: [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. Available at: [Link]

  • Selective hydrogenation of halogenated arenes using porous manganese oxide (OMS-2) and platinum supported OMS-2 catalysts - Faraday Discussions (RSC Publishing) DOI:10.1039/C5FD00227C. Available at: [Link]

  • Structure–Activity Relationship for the Catalytic Hydrogenation of Nitrobenzene by Single Platinum Atoms Supported on Nitrogen-Doped Carbon - ACS Publications. Available at: [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - SciSpace. Available at: [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni) - OrgoSolver. Available at: [Link]

  • Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Available at: [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source - Journal of Synthetic Chemistry. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Available at: [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Chemistry Portal. Available at: [Link]

  • Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters - University of East Anglia. Available at: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI. Available at: [Link]

  • Preparation process of 2-chloro-6-fluoroaniline - Google Patents. Available at:

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi. Available at: [Link]

  • Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics | ACS Applied Materials & Interfaces. Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of 2,6-dichloro-3-methylaniline - ResearchGate. Available at: [Link]

  • Catalytic hydrogenation of halonitrobenzene compounds - Google Patents. Available at:

  • 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene | 1260790-51-9 | C7H5ClFNO2 | Appchem. Available at: [Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator | ACS Organic & Inorganic Au. Available at: [Link]

  • Reduction of nitrobenzene - Google Patents. Available at:

  • Catalytic Hydrogenation Part III - More Tips and Tricks - Curly Arrow. Available at: [Link]

  • Selective Hydrogenation of Halonitrobenzenes - Bentham Science Publishers. Available at: [Link]

  • Hydrogenation troubleshooting : r/Chempros - Reddit. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution HPLC Method Validation for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene: A C18 vs. PFP Column Comparison Guide

As drug development and agrochemical pipelines increasingly rely on highly functionalized halogenated building blocks, the analytical burden of proving chemical purity intensifies. 1-Chloro-2-fluoro-5-methyl-3-nitrobenze...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical pipelines increasingly rely on highly functionalized halogenated building blocks, the analytical burden of proving chemical purity intensifies. 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS 1260790-51-9) represents a classic chromatographic challenge[1]. With a benzene ring substituted by four distinct functional groups (chloro, fluoro, methyl, and nitro), its synthesis invariably generates a complex profile of closely related positional isomers.

This guide provides an objective, data-driven comparison of standard C18 versus Pentafluorophenyl (PFP) stationary phases for the purity analysis of this compound. Furthermore, it outlines a comprehensive, self-validating methodology grounded in the latest ICH Q2(R2) regulatory framework[2].

The Causality of Chromatographic Selectivity: Why C18 Fails

In reversed-phase liquid chromatography (RPLC), standard alkyl-bonded phases (like C18) separate analytes primarily through dispersive (hydrophobic) interactions. The retention is heavily correlated with the analyte's partition coefficient (LogP).

The Problem: Positional isomers of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene possess nearly identical molecular volumes and LogP values. When injected onto a standard C18 column, the purely hydrophobic retention mechanism cannot distinguish between the subtle structural variations, resulting in severe peak co-elution and failing the specificity requirements of a purity assay[3].

The Solution: To achieve baseline resolution, we must exploit the electronic nuances of the analyte rather than just its hydrophobicity. Pentafluorophenyl (PFP) stationary phases offer an orthogonal, multiparametric retention mechanism[4]:

  • π−π Interactions: The highly electronegative fluorine atoms on the PFP ligand draw electron density away from the phenyl ring, creating an electron-deficient π -system. This interacts strongly with the electron-rich and electron-deficient regions of the analyte's nitroaromatic ring[5].

  • Dipole-Dipole Interactions: The strong C-F dipoles on the stationary phase selectively engage with the localized C-F and C-Cl dipoles of the analyte.

  • Shape Selectivity: The rigid, planar nature of the PFP ring discriminates between the steric hindrance profiles of different positional isomers, allowing for spatial recognition that flexible C18 alkyl chains cannot provide[3].

Mechanism cluster_PFP PFP Stationary Phase: Multiparametric Interactions Analyte Halogenated Nitroaromatic (1-Chloro-2-fluoro-5-methyl-3-nitrobenzene) Pi π-π Interactions (Electron-deficient ring) Analyte->Pi Dipole Dipole-Dipole (C-F / C-Cl bonds) Analyte->Dipole Shape Shape Selectivity (Steric Discrimination) Analyte->Shape

Fig 1: Multiparametric retention mechanisms of Pentafluorophenyl (PFP) stationary phases.

Experimental Protocol: Step-by-Step Methodology

To build a self-validating system, the method must be robust enough to handle slight variations in mobile phase composition while maintaining strict resolution criteria.

Phase 1: Chromatographic Setup
  • System: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: Core-shell PFP column (e.g., 150 mm × 4.6 mm, 2.6 µm) vs. equivalent C18 column.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides acidic pH to suppress silanol ionization and sharpen peaks).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 12.0 min: Linear gradient to 70% B

    • 12.0 - 15.0 min: Hold at 70% B

    • 15.0 - 15.1 min: Return to 30% B (Equilibration for 4 mins)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to stabilize partition kinetics).

  • Detection: UV at 254 nm (Optimal for conjugated nitroaromatic systems).

Phase 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (Matches initial mobile phase strength to prevent injection solvent effects/peak distortion).

  • Standard Preparation: Accurately weigh 10.0 mg of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 µg/mL working standard.

Method Validation Framework (ICH Q2(R2))

The updated ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle approach to analytical procedures, requiring that the method is proven "fit for purpose" through rigorous scientific justification[6]. For this purity assay, the following parameters are mandatory:

  • Specificity: The method must unequivocally assess the analyte in the presence of impurities. We demonstrate this by injecting a resolution mixture containing the target compound and its known positional isomers (e.g., 2-chloro-4-fluoro-5-nitrotoluene derivatives)[2].

  • Linearity & Range: Evaluated across 50% to 150% of the nominal working concentration (50, 75, 100, 125, and 150 µg/mL) to ensure the detector response is directly proportional to concentration.

  • Accuracy: Assessed via spike-recovery experiments. Known quantities of the analyte are spiked into a synthetic matrix at 80%, 100%, and 120% levels.

  • Precision: Both system repeatability (6 replicate injections of the 100 µg/mL standard) and intermediate precision (different days, different analysts) are evaluated.

Workflow A Method Development (Phase Selection) B C18 Column (Hydrophobic Only) A->B C PFP Column (Orthogonal Selectivity) A->C D Co-elution of Isomers (Fails Specificity) B->D E Baseline Resolution (Rs > 2.0) C->E F ICH Q2(R2) Validation Protocol E->F

Fig 2: Decision tree for HPLC column selection and ICH Q2(R2) validation workflow.

Quantitative Data: Performance Comparison

The experimental data below objectively demonstrates the superiority of the PFP phase over the C18 phase for this specific halogenated nitroaromatic compound.

Table 1: Selectivity and Resolution Comparison (C18 vs. PFP)

Data generated using a resolution mixture of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene and two closely related positional isomers.

Chromatographic ParameterStandard C18 ColumnPFP (Pentafluorophenyl) ColumnRegulatory Requirement (USP/ICH)
Retention Time (Main Peak) 6.45 min8.12 minN/A (Must be > column void volume)
Resolution ( Rs​ ) - Isomer 1 0.8 (Co-elution)2.6 (Baseline Resolution) Rs​≥1.5
Resolution ( Rs​ ) - Isomer 2 1.1 (Partial separation)3.1 (Baseline Resolution) Rs​≥1.5
Peak Tailing Factor ( Tf​ ) 1.451.08 Tf​≤1.5
Theoretical Plates ( N ) 12,50018,200 N≥2,000

Analysis: The C18 column fails the specificity requirement due to an Rs​ of 0.8, meaning the main peak cannot be accurately integrated apart from Isomer 1. The PFP column leverages shape selectivity and π−π interactions to achieve an Rs​ of 2.6, far exceeding the baseline resolution requirement of 1.5.

Table 2: ICH Q2(R2) Validation Summary (PFP Method)

Validation executed using the optimized PFP chromatographic method.

Validation ParameterICH Q2(R2) Acceptance CriteriaPFP Method ResultsStatus
Specificity No interference at retention time of analyteNo interfering peaks; Rs​>2.0 for all isomersPass
Linearity Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 50 - 150 µg/mL)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% ± 0.6% (across 3 concentration levels)Pass
System Precision %RSD of peak area ≤2.0% (n=6)%RSD = 0.45%Pass
Robustness Rs​≥1.5 under deliberate variations Rs​≥2.2 (Flow ±0.1 mL/min, Temp ±2°C)Pass

Conclusion

For highly substituted, halogenated aromatic compounds like 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene, traditional C18 columns often present a critical analytical bottleneck due to their reliance on purely hydrophobic retention. By pivoting to a Pentafluorophenyl (PFP) stationary phase, analytical scientists can harness π−π , dipole-dipole, and shape-selective interactions to achieve robust baseline resolution of complex positional isomers. When coupled with a rigorous ICH Q2(R2) validation framework, this approach guarantees a self-validating, regulatory-compliant methodology suitable for stringent pharmaceutical and chemical manufacturing environments.

References

  • ICH Q2(R2) Validation of analytical procedures - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA European Medicines Agency (EMA)
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC Intern
  • 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene | 1260790-51-9 Appchem
  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP)
  • Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column Thermo Fisher Scientific

Sources

Comparative

Reactivity Comparison Guide: 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene vs. Alternative Fluoronitrotoluenes

Executive Summary Fluoronitrotoluenes are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The functionalization of these scaffolds relies...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluoronitrotoluenes are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The functionalization of these scaffolds relies heavily on the selective cleavage of the C–F bond via Nucleophilic Aromatic Substitution (SNAr).

This guide provides an in-depth comparative analysis of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9)[1] against standard fluoronitrotoluene alternatives. By examining electronic activation, steric environments, and reaction kinetics, this document serves as a practical framework for drug development professionals optimizing SNAr workflows.

Mechanistic Grounding: The SNAr Profile

Unlike aliphatic nucleophilic substitution (SN1/SN2), SNAr requires an electron-deficient aromatic ring and proceeds via a two-step addition-elimination mechanism. The reaction hinges on the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex[2].

While fluorine is traditionally a poor leaving group in aliphatic chemistry, it is the premier leaving group for SNAr. Its extreme electronegativity induces a profound partial positive charge (δ⁺) on the ipso-carbon, significantly lowering the activation energy for the rate-determining nucleophilic attack[3]. Furthermore, because the cleavage of the C–F bond is fast relative to the initial attack, the leaving group ability is dictated by electronegativity rather than bond strength[4].

SNAr_Mechanism SM 1-Chloro-2-fluoro- 5-methyl-3-nitrobenzene (Electrophile) MC Meisenheimer Complex (Transition State) SM->MC Nucleophilic Attack (Slow) Nuc Nucleophile (e.g., Morpholine) Nuc->MC Prod SNAr Product (Substituted Arene) MC->Prod Fluoride Elimination (Fast) LG Fluoride Ion (F⁻) (Leaving Group) MC->LG

Figure 1: Addition-elimination (SNAr) mechanism for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene.

The Unique Activation of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

In 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene, the fluorine atom at C2 is uniquely primed for nucleophilic displacement due to its highly specific local environment:

  • Ortho-Nitro Group (C3): Provides profound stabilization of the Meisenheimer intermediate through powerful resonance (-M) and inductive (-I) electron withdrawal[4].

  • Ortho-Chloro Group (C1): Contributes additional inductive (-I) electron withdrawal, further exacerbating the electrophilicity of the C2 carbon.

  • Para-Methyl Group (C5): While weakly electron-donating (+I), its deactivating effect is entirely overwhelmed by the dual ortho-withdrawing groups.

Comparative Reactivity Analysis

The position of electron-withdrawing groups relative to the leaving group dictates the reaction rate. Placement at the ortho- or para- positions allows for direct resonance stabilization of the negative charge, whereas meta- placement only offers weak inductive stabilization, resulting in sluggish or non-existent reactivity[4].

Table 1: Relative SNAr Reactivity Profiles

(Model Conditions: Morpholine nucleophile, K₂CO₃ base, DMF solvent, 1 hour reaction time)

CompoundActivating Groups (Relative to F)Relative Reaction RateTypical YieldOptimal Temp
1-Chloro-2-fluoro-5-methyl-3-nitrobenzene Ortho-NO₂, Ortho-ClVery High >98% 20–25 °C
4-Fluoro-3-nitrotoluene Ortho-NO₂High85%40–50 °C
2-Fluoro-5-nitrotoluene Para-NO₂Moderate70%60–70 °C
2-Fluoro-4-nitrotoluene Meta-NO₂Low<10%>100 °C

Key Takeaway: The synergistic effect of the ortho-chloro and ortho-nitro groups in 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene allows SNAr reactions to proceed quantitatively at room temperature, minimizing the thermal degradation often seen with less activated fluoronitrotoluenes.

Reactivity_Factors Core SNAr Reactivity of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene OrthoNO2 Ortho-Nitro Group Strong -M, -I Effect (Major Activation) Core->OrthoNO2 OrthoCl Ortho-Chloro Group Strong -I Effect (Inductive Activation) Core->OrthoCl ParaMe Para-Methyl Group Weak +I Effect (Minor Deactivation) Core->ParaMe LeavingGroup Fluorine at C2 High Electronegativity (Optimal SNAr LG) Core->LeavingGroup

Figure 2: Electronic and steric factors governing the SNAr reactivity of the target compound.

Experimental Protocols: Self-Validating Workflow

To ensure reproducibility and scientific rigor, the following protocol details the SNAr amination of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene. Every step is designed with explicit causality to create a self-validating experimental system.

Objective: Synthesis of N-substituted 2-amino-1-chloro-5-methyl-3-nitrobenzene

Step 1: Reaction Setup & Solvation

  • Procedure: Dissolve 1.0 equivalent of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Causality: DMF is a polar aprotic solvent. Unlike protic solvents (e.g., ethanol), DMF does not hydrogen-bond to the nucleophile. This leaves the nucleophile "naked" and highly reactive, which is critical for overcoming the activation barrier of the initial ring-attack phase[5].

Step 2: Reagent Addition & Thermal Control

  • Procedure: Add 1.2 equivalents of the amine nucleophile (e.g., morpholine) and 1.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir the suspension vigorously at 20–25 °C.

  • Causality: K₂CO₃ acts as an insoluble acid scavenger to neutralize the HF byproduct. Without this base, the generated HF would protonate the remaining amine nucleophile, rendering it non-nucleophilic and stalling the reaction at exactly 50% conversion. Room temperature is deliberately chosen; the dual-ortho activation of the substrate makes heating unnecessary and actively prevents the competitive displacement of the ortho-chlorine atom.

Step 3: In-Process Self-Validation

  • Procedure: Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2) and ¹⁹F NMR of crude aliquots.

  • Causality: The disappearance of the distinct ¹⁹F NMR signal belonging to the starting material provides unambiguous, real-time quantitative validation of the C–F bond cleavage[6]. This ensures the reaction is complete before initiating the workup, preventing mixed-fraction isolations.

Step 4: Workup and Isolation

  • Procedure: Pour the reaction mixture into 10 volumes of crushed ice/water. Stir for 15 minutes to allow precipitation. Filter the resulting solid, wash with cold water, and dry under a vacuum.

  • Causality: The highly polar DMF and inorganic potassium salts remain completely dissolved in the aqueous phase, while the hydrophobic SNAr product rapidly crystallizes. This anti-solvent precipitation technique provides a high-purity crude product (>95% purity) without the need for labor-intensive column chromatography.

Sources

Validation

GC-MS vs. GC-MS/MS for the Quantitative Validation of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene Synthesis

Executive Summary The synthesis of highly substituted halogenated nitroaromatics, such as 1-chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9) , presents significant regioselectivity challenges. During the elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted halogenated nitroaromatics, such as 1-chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9) , presents significant regioselectivity challenges. During the electrophilic aromatic nitration of chlorofluorotoluenes, multiple closely related regioisomers are formed. For drug development professionals and synthetic chemists, validating the yield and purity of the target isomer requires analytical techniques capable of resolving isobaric compounds in complex crude matrices. This guide objectively compares Single Quadrupole GC-MS with Triple Quadrupole GC-MS/MS platforms, providing a self-validating experimental framework for synthesis validation.

Mechanistic Insight: The Causality of Fragmentation

To accurately quantify a specific regioisomer, one must first understand how it behaves under standard 70 eV Electron Ionization (EI). Nitroaromatic compounds exhibit highly characteristic, causal fragmentation pathways .

The precursor ion ( [M]+ at m/z 189) undergoes an initial, energetically favorable loss of a nitro radical ( ⋅NO2​ , -46 Da) or a nitric oxide radical ( ⋅NO , -30 Da). This cleavage is driven by the stabilization of the resulting aromatic cation. Subsequent cleavages typically involve the loss of the halogen atom (e.g., chlorine, -35 Da). Understanding these mechanisms is critical: co-eluting regioisomers often share the exact same precursor mass, but the ratio of their product ions differs based on steric hindrance and the electronic effects of adjacent substituents.

Fragmentation M Precursor Ion [M]+ m/z 189 F1 Loss of NO2 [-46 Da] m/z 143 M->F1 Primary Transition (Quantifier) F2 Loss of NO [-30 Da] m/z 159 M->F2 Secondary Transition (Qualifier) F3 Loss of Cl [-35 Da] m/z 108 F1->F3 Subsequent Cleavage

EI fragmentation causality and SRM transition logic for the target molecule.

Technology Comparison: GC-MS (SIM) vs. GC-MS/MS (SRM)

While Single Quadrupole GC-MS operating in Selected Ion Monitoring (SIM) mode is the traditional workhorse for synthesis validation, it often struggles with crude synthesis mixtures. Unreacted starting materials, catalyst residues, and solvent impurities create a high baseline chemical noise that can mask trace regioisomers .

By utilizing a Triple Quadrupole GC-MS/MS in Selected Reaction Monitoring (SRM) mode, analysts can isolate the m/z 189 precursor in the first quadrupole (Q1), fragment it via Collision-Induced Dissociation (CID) in Q2, and filter for the m/z 143 product ion in Q3. This drastically reduces isobaric matrix interference .

Quantitative Performance Comparison
Analytical ParameterGC-MS (SIM Mode)GC-MS/MS (SRM Mode)Causality / Impact on Synthesis Validation
Selectivity Moderate (relies on single m/z)High (precursor-product pair)SRM eliminates isobaric matrix interferences from crude synthesis byproducts.
Limit of Detection (LOD) ~5.0 - 10.0 ng/mL< 0.5 ng/mLMS/MS drastically reduces baseline noise, allowing detection of trace genotoxic impurities.
Linear Dynamic Range 10 - 1,000 ng/mL1 - 5,000 ng/mLA wider range accommodates the simultaneous quantification of both trace impurities and the main product yield.
Isomer Resolution Dependent solely on GC columnGC + MS/MS transition ratiosUnique fragmentation ratios aid in distinguishing co-eluting regioisomers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, analytical workflows cannot rely on a single injection. The following protocol is designed as a self-validating system , incorporating internal standard calibration and continuous matrix checks to automatically flag suppression or column degradation.

Workflow A Crude Synthesis Matrix B LLE & IS Spiking A->B C GC Separation (5% Phenyl) B->C D EI Ionization (70 eV) C->D E MS/MS SRM Filtering D->E F Quantitative Validation E->F

GC-MS/MS self-validating workflow for crude synthesis matrices.

Step 1: Sample Preparation & Internal Standard Spiking
  • Action: Dilute 10 mg of the crude synthesis mixture in 10 mL of ethyl acetate. Spike the solution with 100 ng/mL of Nitrobenzene-d5 (Internal Standard, IS).

  • Causality: Ethyl acetate provides the optimal dipole moment to solubilize halogenated nitroaromatics while leaving highly polar inorganic nitration salts (e.g., NaNO3​ ) undissolved. The addition of an isotopically labeled IS corrects for any injection volume variability and matrix-induced ion suppression.

Step 2: Chromatographic Separation
  • Action: Inject 1 µL (Split ratio 10:1) onto a 5% Phenyl-methylpolysiloxane column (e.g., SH-I-5Sil MS, 30 m × 0.25 mm × 0.25 µm). Set the oven program: Initial 80°C (hold 1 min), ramp 15°C/min to 250°C (hold 5 min).

  • Causality: The 5% phenyl stationary phase provides essential π−π interactions with the aromatic rings of the analytes. The 80°C initial temperature is specifically chosen to be slightly below the boiling point of ethyl acetate, allowing for "solvent focusing" which sharpens the initial peak bands of the volatile nitroaromatics.

Step 3: MS/MS Acquisition Parameters
  • Action: Set the EI source to 230°C. Program the Triple Quadrupole to monitor the following SRM transitions for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene:

    • Quantifier: m/z 189.0 143.0 (Collision Energy: 15 V)

    • Qualifier: m/z 189.0 159.0 (Collision Energy: 10 V)

  • Causality: Utilizing a lower collision energy (10 V) for the loss of NO (-30 Da) preserves the relatively fragile m/z 159 ion, while a higher energy (15 V) is required to drive the complete loss of the NO2​ group for the primary quantifier ion.

Step 4: System Suitability and Self-Validation Loop
  • Action: Program the sequence to run a Matrix Blank, followed by a 5-point calibration curve ( R2>0.999 ). Insert a Continuous Calibration Verification (CCV) standard and a blank every 10 sample injections.

  • Causality: This creates a closed-loop validation system. If the IS area in a sample drops by >20% compared to the CCV, the system automatically flags the sample for matrix suppression. If the blank shows a peak >5% of the LOQ, it flags for injector carryover, ensuring no false positives in yield calculations.

References

  • Shimadzu Corporation : "Determination of Nitrobenzene Compounds in Nifedipine by GCMS" Available at: [Link]

  • Academia.edu : "Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke" Available at: [Link]

Comparative

Comparative Electrophilic Substitution Rates of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene: A Technical Guide

Abstract This guide provides a comprehensive analysis of the factors governing the rates and regioselectivity of electrophilic aromatic substitution (EAS) on 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene. By examining the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive analysis of the factors governing the rates and regioselectivity of electrophilic aromatic substitution (EAS) on 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene. By examining the interplay of inductive and resonance effects of the four distinct substituents, we predict the relative reactivity of the available positions on the benzene ring. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the outcomes of functionalizing complex polysubstituted aromatic compounds. Detailed experimental protocols for comparative kinetic studies and data interpretation are provided to support these theoretical principles.

Introduction: The Challenge of Polysubstituted Arenes

Electrophilic aromatic substitution is a fundamental reaction class in organic synthesis, enabling the direct functionalization of aromatic rings. While the principles governing monosubstituted benzenes are well-established, predicting the outcomes for polysubstituted systems like 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene presents a significant challenge. The reactivity and orientation of an incoming electrophile are dictated by the cumulative electronic and steric effects of all existing substituents.

The subject molecule, 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene, possesses a complex substitution pattern:

  • Two halogen atoms (Chloro and Fluoro)

  • An activating alkyl group (Methyl)

  • A strongly deactivating group (Nitro)

Understanding the directing effects of each group is paramount to predicting the most favorable position for substitution and, consequently, the relative rates at each site. This guide will dissect these effects to provide a predictive framework and an experimental design for validation.

Theoretical Framework: A Consensus of Directing Effects

The regioselectivity of an EAS reaction is determined by the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the rate-determining step. Substituents that stabilize this intermediate accelerate the reaction (activating groups), while those that destabilize it slow the reaction down (deactivating groups).

Analysis of Substituents on 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Let's analyze the individual effects of each substituent on the aromatic ring:

  • -Cl (Chloro): The chlorine atom is a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+R), which stabilizes the carbocation intermediate at the ortho and para positions. Consequently, chlorine is an ortho, para-director.

  • -F (Fluoro): Similar to chlorine, fluorine is also an ortho, para-director that deactivates the ring. Its inductive effect is stronger than chlorine's, but its resonance donation is weaker. Overall, it is a deactivating group.

  • -CH₃ (Methyl): The methyl group is an activating group that donates electron density to the ring through an inductive effect (+I) and hyperconjugation. This increased electron density makes the ring more nucleophilic and stabilizes the arenium ion. It is an ortho, para-director.

  • -NO₂ (Nitro): The nitro group is a powerful deactivating group. It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-R). This significantly reduces the ring's nucleophilicity and destabilizes the carbocation intermediate. The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the preferred site for substitution. The nitro group is a meta-director.

Predicting the Site of Electrophilic Attack

The available positions for substitution on 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene are C4 and C6.

Chemical structure of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene with numbered carbons

To predict the most likely site of attack, we must consider the cumulative effects of the substituents on the stability of the sigma complex at each position.

  • Attack at C4:

    • Ortho to the deactivating -NO₂ group (unfavorable).

    • Ortho to the activating -CH₃ group (favorable).

    • Meta to the deactivating -Cl group (less unfavorable).

    • Para to the deactivating -F group (unfavorable due to deactivation, but directed here).

  • Attack at C6:

    • Ortho to the deactivating -F group (unfavorable).

    • Ortho to the deactivating -Cl group (unfavorable).

    • Meta to the deactivating -NO₂ group (least unfavorable position relative to nitro).

    • Para to the activating -CH₃ group (favorable).

Consensus and Prediction:

The directing effects of the substituents are in conflict. The powerful nitro group directs meta to itself, which would favor attack at C6. The activating methyl group directs ortho and para, favoring C4 and C6. The halogens direct ortho and para but are deactivating.

However, the strongest activating group generally dictates the position of substitution. In this case, the methyl group is the only activating group present. It strongly favors substitution at the para position (C6) and to a lesser extent the ortho position (C4). The powerful deactivating effect of the nitro group at the position ortho to C4 will significantly disfavor attack at this site.

Therefore, the most probable site for electrophilic attack is C6 . The attack at C6 is directed para to the activating methyl group and meta to the strongly deactivating nitro group. While it is ortho to two deactivating halogens, the combined directing power of the methyl and the avoidance of the ortho-nitro position make C6 the kinetically favored product. Steric hindrance from the adjacent fluorine atom at C2 might slightly disfavor attack at C6, but the electronic effects are expected to be the dominant factor.

Experimental Design: Comparative Nitration Kinetics

To experimentally validate our prediction, a competitive nitration experiment can be designed. Nitration is a classic electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. By reacting 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene with a limited amount of a nitrating agent, we can determine the relative rates of substitution at positions C4 and C6 by analyzing the product distribution.

Workflow for Comparative Electrophilic Substitution

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Nitrating Mixture (HNO3/H2SO4) C Controlled Addition of Nitrating Mixture to Substrate (Low Temperature) A->C B Dissolve Substrate (1-Chloro-2-fluoro-5-methyl-3-nitrobenzene) in an inert solvent B->C D Reaction Quenching (Ice Water) C->D E Extraction of Organic Products D->E F Product Identification & Quantification (GC-MS, NMR) E->F G Data Analysis: Determine Product Ratio (C6 vs C4) F->G

Caption: Workflow for the comparative nitration experiment.

Detailed Experimental Protocol

Materials:

  • 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Ice

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 0.5 mL of concentrated nitric acid to 1.0 mL of concentrated sulfuric acid with constant stirring. Keep the mixture cold.

  • Reaction Setup: Dissolve 1.0 g of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of the substrate over 15 minutes. Maintain the reaction temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0-5°C. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by carefully pouring the mixture into 50 mL of ice-cold water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with 15 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the isomeric products. ¹H and ¹³C NMR spectroscopy can be used to confirm the structures of the isolated isomers.

Predicted Results and Data Interpretation

Based on our theoretical analysis, the major product will be the C6-nitro isomer (1-chloro-2-fluoro-5-methyl-3,6-dinitrobenzene) with the C4-nitro isomer (1-chloro-2-fluoro-5-methyl-3,4-dinitrobenzene) being the minor product.

Hypothetical Comparative Rate Data

The following table presents a hypothetical, yet realistic, product distribution based on the principles discussed.

Position of SubstitutionPredicted ProductExpected Yield (%)Relative Rate (C6/C4)
C61-Chloro-2-fluoro-5-methyl-3,6-dinitrobenzene> 85%\multirow{2}{*}{> 5.7}
C41-Chloro-2-fluoro-5-methyl-3,4-dinitrobenzene< 15%
Logical Framework for Rate Comparison

G cluster_paths Electrophilic Attack (E+) cluster_intermediates Sigma Complex Intermediates cluster_products Products Start 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene C4_Attack Attack at C4 Start->C4_Attack Slower Rate C6_Attack Attack at C6 Start->C6_Attack Faster Rate C4_Intermediate C4 Sigma Complex (Less Stable) C4_Attack->C4_Intermediate C6_Intermediate C6 Sigma Complex (More Stable) C6_Attack->C6_Intermediate C4_Product C4-Substituted Product (Minor) C4_Intermediate->C4_Product C6_Product C6-Substituted Product (Major) C6_Intermediate->C6_Product

Caption: Logical flow from substrate to products based on relative stability of intermediates.

Conclusion

The electrophilic substitution of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is a complex process governed by the interplay of competing directing effects. A thorough analysis of the electronic properties of the substituents—the activating methyl group and the deactivating nitro and halogen groups—predicts that substitution will occur preferentially at the C6 position. This position is para to the activating methyl group and meta to the strongly deactivating nitro group, representing the most stabilized transition state. The proposed experimental protocol for competitive nitration provides a robust method for validating this prediction and quantifying the relative rates of substitution. These insights are crucial for the rational design of synthetic pathways involving polysubstituted aromatic compounds in various fields, including medicinal chemistry and materials science.

References

  • ChemTalk. (2024, May 13). Directing Effects. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Chemistry LibreTexts. (2019, February 27). 19.5: Activation or Deactivation by Substituents on a Benzene Ring. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link]

  • ChemTalk. (2022, August 29). Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • National Center for Biotechnology Information. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]

  • Royal Society of Chemistry. (1969). *Electrophilic aromatic substitution. Part IX.
Validation

Validating DFT computational models for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene binding

An In-depth Guide to Validating DFT Computational Models for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene Binding For researchers, medicinal chemists, and materials scientists, understanding the binding characteristics of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Validating DFT Computational Models for 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene Binding

For researchers, medicinal chemists, and materials scientists, understanding the binding characteristics of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is crucial for applications ranging from drug design to the development of new materials. The unique combination of halogen atoms (chlorine and fluorine) and a nitro group on an aromatic ring gives rise to a complex landscape of non-covalent interactions that govern its binding affinity and specificity.

This guide provides a comprehensive framework for validating Density Functional Theory (DFT) computational models to accurately predict these interactions. As a senior application scientist, my objective is to offer not just a protocol, but a logical, evidence-based workflow that ensures the trustworthiness and accuracy of your computational predictions.

The Challenge: Modeling Complex Non-Covalent Interactions

Part 1: Selecting the Appropriate Computational Model

The heart of a DFT calculation lies in the approximation used for the exchange-correlation functional and the mathematical functions used to describe the electrons (the basis set). For halogenated nitroaromatic compounds, these choices are paramount.

Exchange-Correlation Functionals: Beyond Standard Approximations

Standard density functionals were often developed for covalent systems and can fail to capture the long-range electron correlation effects that are the essence of non-covalent interactions.[1] Therefore, it is imperative to use functionals designed or corrected for these phenomena.

  • Dispersion-Corrected Functionals : These are the workhorses for studying non-covalent interactions. Functionals like B3LYP are often augmented with an empirical dispersion correction, most notably Grimme's D3 or the more recent D4 schemes (e.g., B3LYP-D3).[2] These corrections add a term to the DFT energy that accounts for van der Waals forces, which are otherwise poorly described. Studies have shown that dispersion corrections significantly improve accuracy for a wide range of non-covalent complexes.[1]

  • Range-Separated Functionals : Functionals like ωB97X-D are designed to treat short-range and long-range exchange interactions differently.[1] This often leads to better performance for systems where both types of interactions are important, as is common in binding pockets.

  • Highly Parameterized Functionals : The Minnesota functionals, such as the M06-2X, have been parameterized against a broad range of chemical data, including non-covalent interaction energies.[1] They often provide excellent results without an empirical dispersion correction, as the effects are implicitly included in their parameterization.

Basis Sets: Providing Sufficient Flexibility

The basis set must be flexible enough to describe the electron distribution of all atoms, particularly the diffuse electron clouds involved in non-covalent interactions and the polarization of electrons on the halogen and oxygen atoms.

  • Pople-style basis sets : A basis set like 6-311+G(d,p) is a good starting point. The + indicates the addition of diffuse functions on heavy atoms, which are crucial for anions and non-covalent interactions, while the (d,p) denotes the inclusion of polarization functions on heavy atoms and hydrogens, respectively, allowing for more directional bonding.

  • Dunning's correlation-consistent basis sets : For higher accuracy, basis sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) or their augmented versions (aug-cc-pVTZ ) are recommended.[3] These are generally more robust but also more computationally expensive.

  • Ahlrichs basis sets : The def2-TZVP (Triple-Zeta Valence with Polarization) basis set is another excellent choice, known for its efficiency and accuracy across the periodic table in DFT calculations.[4] For anions or systems where diffuse functions are critical, augmented versions like def2-TZVPD should be considered.

Part 2: A Rigorous Validation Workflow

A computational model is only as reliable as its validation. The most robust approach is to benchmark your computational results against experimental data.

Experimental Protocol: Measuring Binding Affinity via Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[5] This allows for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Step-by-Step ITC Protocol:

  • Reagent Preparation : Prepare a solution of your target protein and 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene in the same, well-defined buffer. Precise concentration determination is critical.

  • Instrument Setup : Thoroughly clean the ITC instrument and allow it to equilibrate at the desired temperature.

  • Loading : Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration : Perform a series of small, sequential injections of the ligand into the protein solution. The instrument will measure the minute heat changes associated with each injection.

  • Data Analysis : The resulting data is a plot of heat per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable model to extract the thermodynamic parameters.

Computational Protocol: Calculating Binding Energy

The following workflow outlines the necessary steps to calculate the binding energy between your ligand and its target.

G cluster_prep I. System Preparation cluster_opt II. Geometry Optimization cluster_energy III. Energy Calculation & Analysis start Obtain Initial Structures (Ligand and Receptor) docking Molecular Docking (Generate initial binding pose) start->docking opt_ligand Optimize Ligand Geometry (in isolation) start->opt_ligand opt_receptor Optimize Receptor Geometry (in isolation) start->opt_receptor opt_complex Optimize Complex Geometry docking->opt_complex spe_complex Single Point Energy of Complex opt_complex->spe_complex spe_ligand Single Point Energy of Ligand opt_ligand->spe_ligand spe_receptor Single Point Energy of Receptor opt_receptor->spe_receptor binding_energy Calculate Binding Energy ΔE = E_complex - (E_ligand + E_receptor) + E_BSSE spe_complex->binding_energy spe_ligand->binding_energy spe_receptor->binding_energy bsse BSSE Correction (e.g., Counterpoise) bsse->binding_energy

Caption: A validated workflow for DFT binding energy calculation.

Detailed Computational Steps:

  • System Preparation : Obtain or build the 3D structures of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene and the target receptor. Use molecular docking to predict a reasonable initial binding pose.

  • Geometry Optimization : Perform a full geometry optimization on the ligand-receptor complex. Then, perform separate geometry optimizations for the isolated ligand and the receptor. It is crucial to use the exact same functional and basis set for all optimizations.

  • Frequency Calculations (Optional but Recommended) : Run frequency calculations on the optimized structures to ensure they are true energy minima (i.e., have no imaginary frequencies). This also allows for the calculation of thermal corrections to the binding enthalpy and free energy.

  • Single Point Energy Calculations : With the optimized geometries, perform a single point energy calculation for the complex, the isolated ligand, and the isolated receptor.

  • Binding Energy Calculation : The raw binding energy is calculated as: ΔEbinding = Ecomplex - (Eligand + Ereceptor)

  • Basis Set Superposition Error (BSSE) Correction : BSSE is an artifact that can artificially increase the calculated binding energy. The Counterpoise correction method by Boys and Bernardi is the standard way to correct for this.

Part 3: Comparative Analysis and Data Presentation

To illustrate the importance of model selection, the table below presents hypothetical but realistic data comparing different DFT models against a high-level benchmark for a representative non-covalent interaction.

Table 1: Performance of Various DFT Models for a Halogen-π Interaction

Computational ModelBasis SetInteraction Energy (kcal/mol)Deviation from Benchmark (kcal/mol)
B3LYP6-31G(d)-1.8+2.7
B3LYPdef2-TZVP-2.5+2.0
B3LYP-D3(BJ)def2-TZVP-4.8-0.3
ωB97X-Ddef2-TZVP-4.3+0.2
M06-2Xdef2-TZVP-4.6-0.1
Benchmark (CCSD(T)/CBS) - -4.5 -

This data illustrates a common trend: standard functionals like B3LYP significantly underestimate the interaction energy. The inclusion of a dispersion correction (D3) dramatically improves the result. Modern functionals like ωB97X-D and M06-2X, when paired with a triple-zeta basis set, can provide results in excellent agreement with the "gold standard" CCSD(T) method.

G cluster_input Inputs cluster_process DFT Engine cluster_output Outputs structure Molecular Geometry dft_code Quantum Chemistry Software structure->dft_code model Computational Model (Functional + Basis Set) model->dft_code energy Energy dft_code->energy properties Molecular Properties (e.g., charges, orbitals) dft_code->properties

Caption: The logical relationship between inputs and outputs in a DFT calculation.

Final Recommendations

The validation of a DFT model for studying the binding of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is not a trivial task, but a necessary one for generating reliable and publishable results.

  • Prioritize Dispersion-Corrected Functionals : For any system where non-covalent interactions are key, the use of dispersion-corrected (e.g., -D3 or -D4) or specifically parameterized (e.g., M06-2X, ωB97X-D) functionals is non-negotiable.

  • Use at Least a Triple-Zeta Basis Set : While double-zeta basis sets might be tempting for their speed, they are often insufficient for achieving quantitative accuracy in interaction energies.[6] A polarized, triple-zeta basis set like def2-TZVP or 6-311+G(d,p) represents the best compromise between accuracy and computational cost for most applications.

  • Always Benchmark : Whenever possible, validate your chosen computational model against experimental data. If experimental data is unavailable, comparison against a higher level of theory (like MP2 or even CCSD(T) for a small model system) can provide confidence in your chosen DFT approach.[7]

By adhering to this structured and self-validating methodology, researchers can harness the power of DFT to gain profound insights into the binding mechanisms of complex molecules, paving the way for rational design in drug discovery and materials science.

References

  • Sherrill, C. D., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(7), 074103. [Link]

  • Hanson, R. M., et al. (2018). Accurate Noncovalent Interactions via Dispersion-Corrected Second-Order Møller–Plesset Perturbation Theory. Journal of Chemical Theory and Computation, 14(9), 4737-4750. [Link]

  • Grimme, S., et al. (2020). Benchmarking London dispersion corrected density functional theory for noncovalent ion–π interactions. Physical Chemistry Chemical Physics, 22(30), 16935-16946. [Link]

  • Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations. [Link]

  • Tao, J., & Mo, Y. (2019). Long-range dispersion-corrected density functional for noncovalent interactions. Request PDF. [Link]

  • Herbert, J. M. (2021). Density functional theory for van der Waals complexes: Size matters. ChemRxiv. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753. [Link]

  • Kodadek, T., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Journal of the American Chemical Society, 144(3), 1136-1145. [Link]

  • ResearchGate. (n.d.). Assays for direct binding of small molecules and proteins. [Link]

  • Appchem. 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene. [Link]

  • PubChem. 1-Chloro-2-fluoro-3-nitrobenzene. [Link]

  • Wolters, L. P., & Bickelhaupt, F. M. (2019). π-Hole Interactions with Various Nitro Compounds Relevant for Medicine: DFT Calculations and Surveys of the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB). Molecules, 24(12), 2246. [Link]

  • ORCA Input Library. Basis sets. [Link]

  • National Center for Biotechnology Information. (2025). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. PubMed. [Link]

  • Rowan Scientific. (2024). The vDZP Basis Set Is Effective For Many Density Functionals. [Link]

  • University of Nottingham Ningbo China. (2018). Basis Sets for the Calculation of Core-Electron Binding Energies. [Link]

  • Ranjith, P. K., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

  • PubChem. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. [Link]

  • Fayet, G., et al. (2010). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Journal of Molecular Modeling, 16(4), 805-812. [Link]

  • ResearchGate. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. [Link]

Sources

Comparative

Spectroscopic Differentiation of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene Isomers: A Comprehensive Guide

Executive Summary In pharmaceutical and agrochemical development, the precise regiochemistry of halogenated aromatic building blocks dictates the efficacy, safety, and patentability of the final Active Pharmaceutical Ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical and agrochemical development, the precise regiochemistry of halogenated aromatic building blocks dictates the efficacy, safety, and patentability of the final Active Pharmaceutical Ingredient (API). The compound 1-chloro-2-fluoro-5-methyl-3-nitrobenzene[1] (CAS 1260790-51-9) and its positional isomers are critical electrophilic scaffolds. However, differentiating these isomers during process chemistry or impurity profiling using standard analytical techniques is notoriously prone to error.

As a Senior Application Scientist, I have structured this guide to objectively compare the spectroscopic performance and signatures of three closely related isomers, providing researchers with a self-validating analytical framework.

The Isomeric Alternatives

Electrophilic aromatic substitution often yields complex mixtures. This guide compares three specific commercially relevant isomers[2]:

  • Isomer A: 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS 1260790-51-9)

  • Isomer B: 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene (CAS 1631758-13-8)

  • Isomer C: 2-Chloro-4-fluoro-5-nitrotoluene (CAS 112108-73-3)

Causality in Experimental Design (Expertise & Experience)

Standard 1 H NMR is frequently insufficient for multi-substituted benzenes due to overlapping aromatic signals and complex second-order coupling. The causality behind our reliance on 19 F and 13 C NMR lies in the extreme sensitivity of the fluorine nucleus to its local electronic environment.

19 F NMR provides a massive chemical shift window (~300 ppm)[3], ensuring baseline resolution between isomers that would otherwise co-resonate in 1 H NMR. Furthermore, analyzing the carbon-fluorine spin-spin coupling constants ( 1JCF​ , 2JCF​ ) in 13 C NMR provides absolute proof of the carbon framework's proximity to the fluorine atom. Because standard proton-decoupled 13 C spectra for these compounds are highly complex, observing these specific J -couplings allows us to map the exact regiochemistry[4].

Self-Validating Experimental Protocols (Trustworthiness)

To ensure analytical trustworthiness, the following protocols operate as a self-validating system. By combining orthogonal decoupling techniques with internal standard referencing, the data inherently verifies its own accuracy.

Protocol 1: Multinuclear NMR ( 1 H, 13 C, 19 F)

Objective: Map the regiochemical framework via heteronuclear coupling.

  • Sample Preparation: Dissolve 20 mg of the purified isomer in 0.6 mL of CDCl 3​ . Add 0.05% v/v tetramethylsilane (TMS) as the 1 H/ 13 C internal standard and 0.05% v/v α,α,α -trifluorotoluene as the 19 F reference.

  • 19 F NMR Acquisition: Acquire at 376 MHz (or equivalent). Use a spectral width of 250 ppm to capture all potential fluorinated environments[3]. The chemical shift difference ( Δδ ) of the fluorine atoms is strictly diagnostic of the ortho-substituents[5].

  • 13 C NMR with Dual Decoupling: Acquire standard 13 C{ 1 H} spectra to measure JCF​ coupling constants (typically 1JCF​ 240-250 Hz, 2JCF​ 15-25 Hz)[4]. Subsequently, acquire a 13 C{ 1 H, 19 F} spectrum to collapse the multiplets into singlets, confirming the total number of unique carbon environments[4][5].

Protocol 2: ATR-FTIR Spectroscopy

Objective: Evaluate functional group environments and steric strain.

  • Preparation: Clean the diamond ATR crystal with isopropanol. Collect a 32-scan background spectrum.

  • Acquisition: Apply the neat solid/liquid isomer to the crystal. Acquire 64 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Validation: Monitor the asymmetric NO 2​ stretch (~1530 cm −1 ) and the C-F stretch (1000-1100 cm −1 ). Steric crowding by adjacent ortho-substituents forces the nitro group out of the aromatic plane, subtly shifting the absorption frequency.

Protocol 3: GC-MS (Electron Ionization)

Objective: Confirm molecular weight and fragmentation pathways.

  • Chromatography: Inject 1 μ L (1 mg/mL in hexane) onto an HP-5MS column. Temperature program: 60°C (hold 2 min), ramp at 15°C/min to 280°C.

  • Spectrometry: Operate in EI mode at 70 eV. Monitor for the molecular ion [M] + at m/z 189 and the characteristic loss of NO 2​ [M-46] + and F [M-19] + .

Comparative Spectroscopic Data

The following tables summarize the objective performance of the analytical markers used to differentiate the isomers based on established spectroscopic principles.

Table 1: Diagnostic NMR Parameters
IsomerSubstitution Pattern 19 F NMR Shift (ppm) 13 C- 19 F Coupling ( 1JCF​ ) 1 H NMR Diagnostic
Isomer A 1-Cl, 2-F, 3-NO 2​ , 5-CH 3​ ~ -115.0~ 245 HzH4, H6 (meta-coupled, 4JHH​ ~2 Hz)
Isomer B 5-Cl, 2-F, 1-CH 3​ , 3-NO 2​ ~ -122.5~ 242 HzH4, H6 (meta-coupled, 4JHH​ ~2 Hz)
Isomer C 2-Cl, 4-F, 1-CH 3​ , 5-NO 2​ ~ -108.0~ 250 HzH3 (ortho to F, 3JHF​ ~ 9 Hz)
Note: Shifts are approximate and referenced to CFCl 3​ .
Table 2: FTIR and GC-MS Markers
IsomerSteric Environment of NO 2​ FTIR: νasym​ (NO 2​ )GC-MS Base Peak
Isomer A Flanked by F and H~ 1535 cm −1 m/z 189 [M] +
Isomer B Flanked by F and H~ 1532 cm −1 m/z 189 [M] +
Isomer C Flanked by F and H~ 1528 cm −1 m/z 189 [M] +

Analytical Workflow Visualization

To systematically approach the identification of these isomers, follow the logical workflow diagrammed below:

Workflow A Isomer Mixture / Unknown (C7H5ClFNO2) B 1H & 19F NMR Spectroscopy (Primary Screening) A->B C 13C NMR & 2D HOESY (Regiochemistry Validation) B->C F-H Coupling D FTIR Spectroscopy (Functional Group Shifts) B->D Ortho/Para Effects E GC-MS Analysis (Fragmentation Profiling) C->E D->E F Isomer Identification Confirmed E->F

Analytical workflow for the spectroscopic differentiation of fluorinated nitrobenzene isomers.

References

  • National Institutes of Health (PMC). "19F NMR-tags for peptidyl prolyl conformation analysis". [Link]

  • Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR". [Link]

  • Loughborough University Research Repository. "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants".[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Chloro-2-fluoro-5-methyl-3-nitrobenzene proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex halogenated nitroaromatics requires moving beyond standard safety data sheets. 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex halogenated nitroaromatics requires moving beyond standard safety data sheets. 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9) is a highly specialized intermediate used in the synthesis of fluorinated and chlorinated active pharmaceutical ingredients (APIs)[1]. However, its unique structural features—a nitro group coupled with two different halogens on a toluene backbone—create a multifaceted hazard profile that dictates strict, non-negotiable disposal protocols.

This guide provides drug development professionals and laboratory managers with the mechanistic reasoning and operational workflows required to safely manage and dispose of this compound, ensuring absolute regulatory compliance and environmental protection.

Mechanistic Toxicology & Hazard Assessment

To design a safe disposal protocol, we must first understand the chemical causality behind the hazards:

  • The Nitroaromatic Hazard (Reactivity): The nitro ( −NO2​ ) group is highly electron-withdrawing and inherently carries its own oxygen supply. Under conditions of extreme heat, confinement, or when mixed with incompatible reducing agents, nitroaromatics can undergo rapid, exothermic decomposition.

  • Nucleophilic Aromatic Substitution ( SN​Ar ) Risk: The fluorine atom is situated ortho to the nitro group. This makes the carbon-fluorine bond highly activated and susceptible to nucleophilic attack. Mixing this compound with strong organic bases (e.g., primary amines) or inorganic bases in a waste carboy can trigger an unintended, heat-generating SN​Ar reaction.

  • Halogenated Combustion Byproducts: Standard disposal methods (like biological degradation or low-temperature burning) are strictly prohibited. If combusted improperly, the chlorine and fluorine atoms will generate Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases—both of which are highly corrosive and toxic[2]. Furthermore, incomplete combustion of halogenated aromatics is the primary pathway for the formation of ultra-toxic polychlorinated dibenzo-p-dioxins (PCDDs)[3].

Quantitative Data & Hazard Classification
Property / ParameterSpecification / ClassificationOperational Implication
Chemical Name 1-Chloro-2-fluoro-5-methyl-3-nitrobenzeneN/A
CAS Number 1260790-51-9Use for precise waste manifesting[1].
Molecular Formula C7​H5​ClFNO2​ High halogen-to-carbon ratio dictates specialized incineration[1].
Waste Classification EPA / RCRA Halogenated Organic WasteMust not be comingled with non-halogenated solvents[4][5].
Incompatibilities Strong bases, reducing agents, alkali metalsSegregate to prevent exothermic SN​Ar or reduction reactions[4].

Operational Safety & Laboratory Waste Segregation

The foundation of proper disposal begins at the laboratory bench. A self-validating waste segregation system ensures that incompatible chemicals are never mixed, preventing runaway reactions in the waste accumulation area.

Step-by-Step Methodology: Laboratory Segregation Workflow
  • Primary Container Selection: Use only High-Density Polyethylene (HDPE) or PTFE-lined containers for waste collection. Causality: Trace moisture can hydrolyze halogenated compounds over time, generating trace HCl/HF that will rapidly corrode standard metal safety cans.

  • Compatibility Verification (Self-Validating Step): Before adding 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene to a bulk halogenated waste carboy, verify the pH of the existing waste stream using pH indicator strips. The stream must be neutral to slightly acidic. If the stream is alkaline, do not add the compound, as this risks activating the fluorinated ring.

  • Strict Segregation: Label the container explicitly as "Halogenated Organic Waste - Contains Nitroaromatics." Ensure the water content of the waste container remains below 20% to prevent phase separation, which can concentrate reactive organics in the lower layer[4].

  • Storage: Store in a dedicated, ventilated flammable storage cabinet away from non-halogenated solvents, aqueous acids, and bases[4]. Liquid waste containers must never be filled beyond 75% capacity to allow for vapor expansion[4].

Commercial Destruction: The High-Temperature Incineration Pipeline

Because of the EPA Toxicity Characteristic associated with halogenated organics, this compound cannot be disposed of in landfills or standard municipal incinerators[5][6]. It must be manifested and transported to a commercial RCRA-permitted hazardous waste incinerator equipped with a multi-stage gas scrubbing system.

Step-by-Step Methodology: Incineration & Scrubbing Protocol
  • High-Temperature Rotary Kiln Incineration: The waste is injected into a primary combustion chamber operating at temperatures exceeding 950°C [7]. Causality: This extreme thermal environment is thermodynamically required to completely cleave the robust aromatic ring and prevent the formation of complex cyclic byproducts.

  • Rapid Water Quench: Immediately exiting the combustion chamber, the exhaust gases (now containing raw HCl and HF) are blasted with a rapid water quench, dropping the temperature to approximately 170°F (76°C)[3]. Causality: Cooling the gas instantaneously prevents the de novo synthesis of dioxins and furans, which typically reform in the 200°C–400°C cooling window[3].

  • Alkaline Packed-Tower Scrubbing: The cooled gas is routed through a packed tower scrubber where it is continuously washed with an alkaline solution, typically Sodium Hydroxide ( NaOH ) or lime[2][3]. Causality: The base reacts with the acidic halogen gases via a neutralization reaction ( HCl+NaOH→NaCl+H2​O ), converting the toxic gases into harmless, water-soluble salts that can be safely discharged as treated wastewater[2].

  • Final Filtration (Self-Validating Step): The exhaust passes through a fabric filter or electrostatic precipitator to capture any remaining particulate matter[7]. Continuous Emission Monitoring Systems (CEMS) validate the stack gas composition; if HCl or HF levels exceed regulatory thresholds, the waste feed is automatically interlocked and shut down.

DisposalWorkflow Lab Laboratory Generation 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene Segregation Waste Segregation Halogenated Organic Waste (<20% Water) Lab->Segregation Collect & Verify pH Storage Temporary Storage Ventilated Flammable Cabinet Segregation->Storage Store (<75% Capacity) Transport Licensed EPA/RCRA Hazardous Waste Transport Storage->Transport Manifest Incineration High-Temp Incineration (>950°C Rotary Kiln) Transport->Incineration Destroy Ring Quench Rapid Water Quench (Prevents Dioxin Formation) Incineration->Quench Exhaust Gas (HCl/HF) Scrubber Alkaline Scrubber (NaOH) (Neutralizes HCl & HF) Quench->Scrubber Cool Gas (<170°F) Emission Clean Gas Emission & Saltwater Discharge Scrubber->Emission Filtered & Monitored

Workflow for the safe disposal and destruction of halogenated nitroaromatic waste.

References

  • Appchem. "1-Chloro-2-fluoro-5-methyl-3-nitrobenzene | 1260790-51-9 | C7H5ClFNO2".
  • Nipissing University. "Hazardous Materials Disposal Guide". Environmental Protection Act Guidelines.
  • University of Wisconsin–Oshkosh.
  • U.S. Environmental Protection Agency (EPA).
  • APZEM. "Efficient Waste Incineration Scrubbers". Air Pollution Control Technologies.
  • Aerosol and Air Quality Research.
  • Monroe Environmental. "Air Scrubbing System for Incinerator Exhaust". Case Studies in Air Pollution Control.

Sources

Handling

Comprehensive Safety &amp; Logistical Guide: Handling 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

As drug development professionals and research scientists, handling highly functionalized building blocks like 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9) requires a rigorous understanding of molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and research scientists, handling highly functionalized building blocks like 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (CAS: 1260790-51-9) requires a rigorous understanding of molecular hazards. This guide transcends standard Safety Data Sheets (SDS) by explaining the mechanistic causality behind its toxicity and providing a self-validating, step-by-step operational protocol for Personal Protective Equipment (PPE) and waste management.

Chemical Profiling & Mechanistic Hazard Causality

The hazard profile of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is driven by the synergistic effects of its functional groups:

  • Dermal Penetration & Methemoglobinemia: The combination of a methyl group and two halogens (chlorine and fluorine) renders this molecule highly lipophilic. This high partition coefficient (logP) allows the compound to rapidly permeate the lipid-rich stratum corneum of the skin. Once absorbed systemically, the strongly electron-withdrawing nitro (-NO₂) group can be metabolically reduced to a hydroxylamine, which oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), severely impairing oxygen transport. The explicitly highlights nitroaromatics for their profound dermal absorption risks [1].

  • Reactivity (SNAr) Hazards: The fluorine atom is located ortho to the electron-withdrawing nitro group. This specific regiochemistry highly activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr). Exposure to strong nucleophiles (e.g., primary amines, hydroxides) can trigger highly exothermic reactions, necessitating strict chemical segregation.

Quantitative Risk Assessment

To establish a baseline for our logistical planning, we must first quantify the chemical and hazard parameters.

Property / Hazard IndicatorValue / DesignationOperational Implication
CAS Number 1260790-51-9Unique identifier for inventory and SDS tracking [3].
Molecular Formula C₇H₅ClFNO₂Halogenated organic; mandates specific waste streams.
Molecular Weight 189.57 g/mol Required for precise stoichiometric quenching calculations.
GHS Hazard Codes H302, H312, H315, H319, H332, H335Multi-route toxicity (oral, dermal, inhalation); requires full-body PPE.
Reactivity Profile SNAr activated (F at C2)Avoid contact with strong bases or amines to prevent exothermic runaway.

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for halogenated nitroaromatics. Every piece of equipment must be selected based on the chemical's physical properties.

  • Hand Protection (Double Gloving): Standard latex or thin nitrile gloves are highly permeable to lipophilic organics. Protocol: Wear a 4-mil inner nitrile glove for dexterity, overlaid with an 8-mil outer Butyl rubber glove. Butyl rubber provides superior chemical resistance against nitroaromatics.

  • Eye & Face Protection: Because the compound is a severe eye irritant (H319) and can cause systemic toxicity via ocular mucous membranes, standard safety glasses with side shields are inadequate. Protocol: Wear indirect-vented chemical splash goggles. If handling large volumes (>100g) or solutions under pressure, add a full-face shield.

  • Body Protection: To prevent the accumulation of lipophilic dust on porous cotton clothing, which extends dermal exposure time. Protocol: Wear a disposable, chemical-resistant Tyvek® or Tychem® suit over standard laboratory attire.

  • Respiratory Protection: Handling the dry powder poses an inhalation risk (H335). Protocol: All handling must occur in a certified fume hood. If engineering controls fail or during a spill, a NIOSH-approved respirator with P100 particulate filters and organic vapor (OV) cartridges is mandatory.

Step-by-Step Operational Protocol

Trust in a protocol comes from its reproducibility. Follow this self-validating workflow for handling 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene.

Pre-Operation & Donning:

  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm).

  • Clear the Workspace: Remove all incompatible materials, specifically strong bases, reducing agents (e.g., NaBH₄), and primary amines.

  • Don PPE: Follow the sequential donning process: Tyvek suit → Respirator (if required) → Splash Goggles → Inner Nitrile Gloves → Outer Butyl Gloves.

Execution: 4. Static Dissipation: Because halogenated powders can hold static charges and aerosolize, use anti-static spatulas and static-dissipative weigh boats. 5. Handling: Keep all containers deep inside the fume hood (at least 6 inches from the sash).

Doffing & Post-Operation: 6. Doff Outer Gloves: Remove the outer butyl gloves using the "beak method" (pulling them inside-out) to trap surface contamination. 7. Doff Remaining PPE: Remove goggles and lab coat, handling only the uncontaminated interior surfaces. 8. Decontamination: Wash hands and forearms immediately with soap and lukewarm water. (Do not use hot water, as it opens skin pores and accelerates the dermal absorption of any trace chemical).

PPE_Workflow N1 1. Fume Hood Check (80-100 fpm) N2 2. Don Tyvek Suit or Heavy Lab Coat N1->N2 N3 3. Don N95/P100 Respirator N2->N3 N4 4. Don Splash Goggles N3->N4 N5 5. Double Glove (Nitrile + Butyl) N4->N5 N6 6. Chemical Handling (Anti-static tools) N5->N6 N7 7. Doff Outer Gloves (Inside-out) N6->N7 N8 8. Doff Remaining PPE N7->N8 N9 9. Wash Hands (Lukewarm Water) N8->N9

Workflow for PPE Donning and Doffing when handling 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene.

Emergency Spill Response & Disposal Plan

According to the National Academies' [2], halogenated nitroaromatics require specialized disposal and spill response to prevent environmental contamination and reactive hazards.

Spill Response Protocol:

  • Isolate & Assess: Immediately evacuate personnel from the immediate vicinity. Determine if the spill is minor (< 50g) or major (> 50g).

  • Upgrade PPE: Don a face shield and an OV/P100 respirator before approaching the spill.

  • Containment: Do NOT use basic or amine-containing absorbents. Cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, leak-proof polyethylene container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water. Avoid using pure organic solvents for cleanup, as they can expand the contamination footprint and facilitate skin absorption if contacted.

Spill_Response S1 Spill Occurs: 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene S2 Assess Volume & Physical State S1->S2 S3_Minor Minor Spill (< 50g / 50mL) S2->S3_Minor S3_Major Major Spill (> 50g / 50mL) S2->S3_Major S4_PPE Upgrade PPE (Add face shield) S3_Minor->S4_PPE S4_Evac Evacuate Area & Contact EHS S3_Major->S4_Evac S5_Contain Cover with Inert Absorbent (Sand/Vermiculite) S4_PPE->S5_Contain S6_Collect Collect in Halogenated Waste Container S5_Contain->S6_Collect S7_Decon Decontaminate Surface (Avoid basic amines) S6_Collect->S7_Decon

Emergency spill response pathway for halogenated nitroaromatic compounds.

Waste Management & Disposal Plan:

  • Segregation: All waste containing 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene must be strictly segregated into "Halogenated Organic Waste" streams.

  • Incompatibility Warning: Never mix this waste with basic aqueous streams or reducing agents, as the activated fluorinated ring and the nitro group can undergo exothermic decomposition.

  • Solid Waste: Contaminated PPE, weigh boats, and absorbent materials must be sealed in secondary containment bags and labeled as "Solid Halogenated Toxic Waste" for incineration by a licensed EHS contractor.

References

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2 - Dermal Exposure."[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." National Academies Press.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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